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  • Product: N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride
  • CAS: 1820736-30-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of N-[3-(3-Azetidinyloxy)phenyl]acetamide Hydrochloride

Abstract The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. It ensures identity, purity, and provides the foundational data for understanding a co...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. It ensures identity, purity, and provides the foundational data for understanding a compound's reactivity and potential biological activity. This technical guide presents a comprehensive, multi-technique approach to the structural elucidation of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride, a molecule featuring a substituted phenyl ring, an acetamide group, and an azetidinyloxy ether linkage. This guide is designed for researchers and scientists, moving beyond a simple listing of procedures to explain the causality behind experimental choices and to demonstrate how disparate analytical data are synthesized into a single, validated structural hypothesis.

Introduction and Foundational Analysis

Before embarking on advanced spectroscopic analysis, it is critical to establish the foundational properties of the target compound. N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride is a salt, which influences choices in analytical techniques, particularly in mass spectrometry and sample preparation for Nuclear Magnetic Resonance (NMR).

1.1. Chemical Identity and Properties

PropertyValue
IUPAC Name N-[3-(3-azetidinyloxy)phenyl]acetamide hydrochloride
Molecular Formula C₁₁H₁₅ClN₂O₂
Molecular Weight 242.70 g/mol
Structure Chemical Structure of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride
Physical Form Expected to be a solid at room temperature.

Note: The molecular weight corresponds to the hydrochloride salt.

1.2. Synthesis Overview: Context for Analysis

A plausible synthetic route involves the etherification of 3-acetamidophenol with a suitably protected 3-halo-azetidine, followed by deprotection and salt formation. Understanding the synthesis is vital as it informs the analyst about potential impurities, such as unreacted starting materials or byproducts, which must be distinguished from the final product during spectral analysis.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry (MS) is the initial and most direct method for confirming the molecular weight of a synthesized compound. For a hydrochloride salt that is readily ionizable, Electrospray Ionization (ESI) is the technique of choice.

Expertise & Experience: The primary objective is to observe the molecular ion and use high-resolution mass spectrometry (HRMS) to confirm the elemental composition. As a hydrochloride salt, the compound will be analyzed in positive ion mode, where it is expected to be detected as the protonated free base, [M+H]⁺. The presence of the chlorine counter-ion is often not directly observed in the primary mass spectrum under these conditions but can affect ionization.[1][2] The fragmentation pattern (MS/MS) provides a roadmap of the molecule's substructures.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization (Positive Mode):

    • Capillary Voltage: ~3.0-4.0 kV

    • Source Temperature: ~80-120 °C[3]

    • Desolvation Gas (N₂): Flow rate and temperature optimized to achieve stable ion generation.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500. For fragmentation analysis (MS/MS), the precursor ion corresponding to [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID).

Data Presentation: Predicted Mass and Fragments
IonCalculated m/z (Monoisotopic)Information Provided
[M+H]⁺ (Free Base) 207.1132Confirms the molecular weight of the organic moiety. HRMS validates the C₁₁H₁₅N₂O₂⁺ formula.
Fragment 1 150.0863Loss of the azetidine ring (C₃H₅N), suggesting cleavage at the ether oxygen.
Fragment 2 108.0597Cleavage of the acetamide group, resulting in a 3-(azetidinyloxy)aniline fragment.
Fragment 3 58.0500Represents the protonated azetidine ring itself after cleavage.

The fragmentation of ethers often involves cleavage at the C-O bond, while amides can cleave at the amide bond itself.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[6]

Expertise & Experience: The key is to identify the vibrations characteristic of the secondary amide, the aryl ether, and the aromatic ring. The N-H stretch and the C=O (Amide I) stretch are particularly diagnostic for the acetamide group. The C-O-C stretch of the ether and the substitution pattern on the benzene ring provide further structural confirmation.

Experimental Protocol: KBr Pellet Method
  • Preparation: Gently grind 1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[7][8] The KBr must be rigorously dried to avoid a broad O-H absorption band from water obscuring the N-H stretch region.[8]

  • Pellet Formation: Transfer the fine powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[8]

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum of a pure KBr pellet first, then acquire the sample spectrum from 4000 to 400 cm⁻¹.[9]

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3250N-H StretchSecondary Amide
~3100-3000C-H Stretch (sp²)Aromatic Ring
~2950-2850C-H Stretch (sp³)Azetidine & Acetyl Methyl
~1670-1650C=O Stretch (Amide I)Secondary Amide[10]
~1600, ~1500C=C StretchAromatic Ring
~1550-1530N-H Bend (Amide II)Secondary Amide[10]
~1250-1200C-O-C Asymmetric StretchAryl Ether
~850-750C-H Out-of-Plane Bend1,3-Disubstituted Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment, connectivity, and spatial relationships of atoms. For N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride, a suite of 1D and 2D NMR experiments is required for full assignment.

Expertise & Experience: The hydrochloride salt form necessitates the use of a polar deuterated solvent such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it solubilizes the compound while keeping the amide N-H proton visible for exchange experiments. The analysis hinges on piecing together three key fragments—the acetamide, the 1,3-disubstituted phenyl ring, and the azetidine ring—using through-bond correlations from COSY, HSQC, and HMBC experiments.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition:

    • COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the molecular fragments.[11][12]

Data Presentation: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d₆)

Table 4.1: Predicted ¹H NMR Data

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCOSY Correlations
H1 (NH-amide)~10.0s1HNone
H2 (Ar-H)~7.5t1HH4, H6
H4 (Ar-H)~7.2d1HH2
H5 (Ar-H)~7.4s1HH6
H6 (Ar-H)~6.8d1HH2, H5
H7 (O-CH)~5.0quintet1HH8a, H8b
H8a, H8b (CH₂)~4.2m2HH7, H9a, H9b
H9a, H9b (CH₂)~3.8m2HH8a, H8b
H10 (CH₃)~2.0s3HNone
NH₂⁺ (Azetidine)~9.5br s2H-

Note: Chemical shifts for aromatic protons are based on derivatives of 3-aminophenol and acetanilide.[13][14][15] Azetidine proton shifts are based on known azetidine derivatives.[16][17]

Table 4.2: Predicted ¹³C NMR Data

Carbon LabelPredicted δ (ppm)HSQC Correlation
C1 (Ar-C)~140None
C2 (Ar-CH)~129H2
C3 (Ar-C)~158None
C4 (Ar-CH)~114H4
C5 (Ar-CH)~110H5
C6 (Ar-CH)~118H6
C7 (O-CH)~65-70H7
C8 (CH₂)~50-55H8a, H8b
C9 (C=O)~169None
C10 (CH₃)~24H10

Note: Carbon chemical shifts are estimated based on data for acetanilide and related structures.[18][19][20]

Integrated Elucidation Workflow and Data Synthesis

The power of this multi-technique approach lies in the synthesis of all data points to build an unassailable structural argument. The workflow is logical and self-validating.

Logical Workflow Diagram

Elucidation_Workflow cluster_initial Initial Analysis cluster_detailed Detailed Structure cluster_confirmation Confirmation MS Mass Spectrometry (Molecular Weight & Formula) NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Count) MS->NMR_1D FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Structure Proposed Structure NMR_2D->Structure Xray X-ray Crystallography (Optional Gold Standard) Structure->Xray HMBC_Connectivity cluster_phenyl Phenylacetamide Moiety C9 C=O (C9) H10 CH₃ (H10) H10->C9 ²J C3 Ar-C (C3) H7 O-CH (H7) H7->C3 ³J (Critical Link)

Caption: Key HMBC correlations linking molecular fragments.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS, FTIR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. [21][22][23] Expertise & Experience: This technique is contingent on the ability to grow a high-quality single crystal of the compound. If successful, it provides a 3D model of the molecule, confirming not only the atom connectivity but also the precise bond lengths, bond angles, and conformation in the solid state. [24]

Experimental Protocol: X-ray Diffraction
  • Crystallization: Grow single crystals of suitable size (>0.1 mm) and quality via methods like slow evaporation from a saturated solution (e.g., ethanol/ether).

  • Data Collection: Mount a single crystal on a diffractometer and irradiate it with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. Computational methods are used to solve the phase problem, generate an electron density map, and build and refine an atomic model to fit the data.

Conclusion

The structural elucidation of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry confirms the molecular weight and formula, while FTIR identifies the key functional groups. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which together map out the complete atomic connectivity of the molecule. The HMBC experiment is particularly crucial for linking the distinct phenylacetamide and azetidine moieties. Finally, single-crystal X-ray crystallography stands as the definitive method for structural validation. This integrated workflow ensures a self-validating and robust determination of the chemical structure, a prerequisite for any further research or development.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link] [7]2. University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link] [25]3. Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Retrieved from [Link] [8]4. University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link] [21]5. Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link] [22]6. University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of guest 3 (p-aminophenol) a in the absence and in the.... Retrieved from [Link] [9]25. Klaus, E. (2026). NMR of Acetanilide. Retrieved from [Link] [15]26. Harvard Apparatus. (n.d.). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1 — Investigations of alkali metal chloride and. Retrieved from [Link] [3]27. Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1--investigations of alkali metal chloride and sodium salt cluster ions. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link] 30. Reddit. (2025). Help identifying assigning peaking in C13 NMR (Acetanilide). r/chemhelp. Retrieved from [Link] [20]31. Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link] [11]35. Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of 3-aminophenol derivatives 5a-f. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link] [5]38. Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • NextSDS. (n.d.). N-(3-AZETIDINYLMETHYL)-ACETAMIDE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link] 41. Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link] [12]42. Unknown. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of N-[3-(3-Azetidinyloxy)phenyl]acetamide Hydrochloride

This guide provides a detailed, scientifically-grounded pathway for the synthesis of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride, a key intermediate in pharmaceutical development. The presented synthesis is stru...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, scientifically-grounded pathway for the synthesis of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride, a key intermediate in pharmaceutical development. The presented synthesis is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the selection of reagents, conditions, and purification strategies. This document is intended for an audience of researchers, medicinal chemists, and professionals in drug development who require a robust and reproducible synthetic route.

Introduction and Strategic Overview

N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride is a valuable building block characterized by a substituted phenylacetamide core linked to a strained azetidine ring via an ether linkage. The synthesis of such a molecule requires a strategic approach that involves the formation of the acetamide, the ether linkage, and the final deprotection and salt formation. The pathway outlined herein is a convergent synthesis, designed for efficiency and scalability.

The overall synthetic strategy is depicted below:

Synthesis_Pathway A 3-Aminophenol C N-(3-hydroxyphenyl)acetamide (Intermediate 1) A:e->C:w Acetylation B Acetic Anhydride B:e->C:w Acetylation E Methanesulfonyl Chloride G tert-Butyl 3-((3-acetamidophenyl)oxy)azetidine-1-carboxylate (Intermediate 3) C:e->G:w Williamson Ether Synthesis D N-Boc-3-hydroxyazetidine F N-Boc-3-(methylsulfonyloxy)azetidine (Intermediate 2) D:e->F:w Mesylation E:e->F:w Mesylation F:e->G:w Williamson Ether Synthesis I N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride (Final Product) G:e->I:w Boc Deprotection & Salt Formation H Hydrochloric Acid

Figure 1: Overall synthetic pathway for N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride.

Part 1: Synthesis of Key Intermediates

Synthesis of N-(3-hydroxyphenyl)acetamide (Intermediate 1)

The initial step involves the acetylation of 3-aminophenol to form N-(3-hydroxyphenyl)acetamide. This is a standard and high-yielding N-acylation reaction.

Reaction Scheme:

Step1_Acetylation reactant1 3-Aminophenol product N-(3-hydroxyphenyl)acetamide reactant1->product Acetic Acid, Heat reactant2 Acetic Anhydride

Figure 2: Acetylation of 3-aminophenol.

Experimental Protocol:

  • To a stirred solution of 3-aminophenol (1.0 eq) in glacial acetic acid (5-10 volumes), add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

  • The crude product can be recrystallized from water or an ethanol/water mixture to yield pure N-(3-hydroxyphenyl)acetamide as a crystalline solid.[1][2]

Scientific Rationale:

  • Reagent Selection: Acetic anhydride is a cost-effective and efficient acetylating agent. Glacial acetic acid serves as a suitable solvent that is unreactive under the reaction conditions.

  • Temperature Control: Heating accelerates the reaction rate. The exothermicity of the reaction is manageable, but for larger scale, controlled addition of acetic anhydride is recommended.

  • Work-up and Purification: The product has low solubility in cold water, allowing for its precipitation upon quenching the reaction mixture. Recrystallization is an effective method for removing any unreacted starting material and side products.

ParameterExpected Value
Yield >90%
Purity (by HPLC) >98%
Physical Appearance Off-white to light brown crystalline powder
Synthesis of N-Boc-3-(methylsulfonyloxy)azetidine (Intermediate 2)

The azetidine ring is introduced via a protected intermediate. N-Boc-3-hydroxyazetidine is activated by converting the hydroxyl group into a good leaving group, a mesylate.

Reaction Scheme:

Step2_Mesylation reactant1 N-Boc-3-hydroxyazetidine product N-Boc-3-(methylsulfonyloxy)azetidine reactant1->product Triethylamine, DCM, 0 °C to RT reactant2 Methanesulfonyl Chloride

Figure 3: Mesylation of N-Boc-3-hydroxyazetidine.

Experimental Protocol:

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) (10-15 volumes) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

Scientific Rationale:

  • Activation of Hydroxyl Group: The hydroxyl group is a poor leaving group. Conversion to a mesylate makes it an excellent leaving group for the subsequent nucleophilic substitution.

  • Base: Triethylamine is used to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Solvent and Temperature: Anhydrous DCM is a standard solvent for this transformation. The reaction is initiated at 0 °C to control the initial exotherm.

  • Stability: The mesylated intermediate can be unstable and is often best used immediately in the following step.

ParameterExpected Value
Yield >95% (crude)
Purity (by NMR) >90%
Physical Appearance Oil or low-melting solid

Part 2: Core Synthesis and Final Product Formation

Williamson Ether Synthesis

This step involves the coupling of the two key intermediates via a Williamson ether synthesis, forming the core structure of the target molecule.

Reaction Scheme:

Step3_Ether_Synthesis reactant1 N-(3-hydroxyphenyl)acetamide product tert-Butyl 3-((3-acetamidophenyl)oxy)azetidine-1-carboxylate reactant1->product K2CO3, DMF, Heat reactant2 N-Boc-3-(methylsulfonyloxy)azetidine

Figure 4: Williamson ether synthesis.

Experimental Protocol:

  • To a solution of N-(3-hydroxyphenyl)acetamide (1.0 eq) in dimethylformamide (DMF) (10 volumes), add potassium carbonate (2.0 eq).

  • Heat the mixture to 60-70 °C and stir for 30 minutes to form the phenoxide.

  • Add a solution of N-Boc-3-(methylsulfonyloxy)azetidine (1.1 eq) in DMF dropwise to the heated mixture.

  • Maintain the reaction at 60-70 °C for 12-18 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure protected intermediate.

Scientific Rationale:

  • Base and Nucleophile Formation: Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide.

  • Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the potassium cation, leaving the phenoxide anion more nucleophilic.

  • Temperature: Moderate heating is required to overcome the activation energy of the reaction without promoting side reactions.

ParameterExpected Value
Yield 60-75%
Purity (by HPLC) >98%
Physical Appearance Solid or viscous oil
Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt.

Reaction Scheme:

Step4_Deprotection reactant tert-Butyl 3-((3-acetamidophenyl)oxy)azetidine-1-carboxylate product N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride reactant->product HCl in Dioxane or EtOAc

Figure 5: Boc deprotection and salt formation.

Experimental Protocol:

  • Dissolve the protected intermediate (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethyl acetate (10-20 volumes).

  • Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane, 3-4 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution.

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Collect the solid product by filtration, wash with the reaction solvent or diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Scientific Rationale:

  • Deprotection Chemistry: The Boc group is labile under acidic conditions.[3][4][5][6] The acid protonates the carbamate, which then fragments to release the free amine, isobutene, and carbon dioxide.

  • Salt Formation: The use of hydrochloric acid directly yields the desired hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.

  • Solvent Choice: Dioxane and ethyl acetate are common solvents for this transformation as they are compatible with the acidic conditions and often facilitate the precipitation of the hydrochloride salt.

ParameterExpected Value
Yield >90%
Purity (by HPLC) >99%
Physical Appearance White to off-white solid

Analytical Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of each compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds at each stage.

Safety Considerations

  • 3-Aminophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE).

  • Acetic Anhydride and Glacial Acetic Acid: Corrosive. Use in a well-ventilated fume hood.

  • Methanesulfonyl Chloride: Highly corrosive and a lachrymator. Handle with extreme care in a fume hood.

  • DCM and DMF: Volatile and potentially toxic solvents. Use in a well-ventilated area.

  • Hydrochloric Acid: Highly corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Aapptec. N-Terminal Deprotection; Boc removal. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (PDF) N-(3-Hydroxyphenyl)acetamide. [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Scirp.org. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

Sources

Foundational

The Dawn of a New Therapeutic Scaffold: A Technical Guide to the Anticipated Biological Activity of Azetidinyl-oxy-phenylacetamide Derivatives

Abstract The confluence of privileged structures in medicinal chemistry often heralds the arrival of novel therapeutic agents with enhanced potency and unique mechanisms of action. This technical guide explores the prosp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged structures in medicinal chemistry often heralds the arrival of novel therapeutic agents with enhanced potency and unique mechanisms of action. This technical guide explores the prospective biological activities of a hitherto under-investigated class of compounds: azetidinyl-oxy-phenylacetamide derivatives. By dissecting the well-established pharmacological profiles of the constituent azetidin-2-one (β-lactam) and phenylacetamide moieties, we present a forward-looking analysis of the potential anticancer and antimicrobial applications of this hybrid scaffold. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for the synthesis, in-vitro/in-vivo evaluation, and mechanistic elucidation of this promising new chemical series.

Introduction: The Rationale for a Hybrid Pharmacophore

The azetidin-2-one ring is the cornerstone of β-lactam antibiotics, a class of drugs that has revolutionized the treatment of bacterial infections. Their primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis, a process vital for bacterial survival. Beyond their antimicrobial prowess, certain azetidin-2-one derivatives have demonstrated significant potential as anticancer agents, primarily by disrupting the polymerization of tubulin, a key component of the cellular cytoskeleton.[1][2]

Concurrently, the phenylacetamide scaffold is a recurring motif in a variety of biologically active molecules. Phenylacetamide derivatives have been shown to exhibit a range of pharmacological effects, including potent pro-apoptotic activity in cancer cells.[3] These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways, making them attractive candidates for oncological drug development.

The novel combination of these two pharmacophores into an "azetidinyl-oxy-phenylacetamide" framework presents an exciting opportunity to develop dual-action or synergistically enhanced therapeutic agents. The azetidinone moiety could confer potent cytotoxicity or antibacterial activity, while the phenylacetamide portion could contribute to apoptosis induction or modulate other cellular pathways. This guide will lay the groundwork for exploring this untapped chemical space.

Proposed Synthesis of Azetidinyl-oxy-phenylacetamide Derivatives

While specific literature on the synthesis of azetidinyl-oxy-phenylacetamide derivatives is not yet available, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A key strategy would likely involve the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, which is a widely used method for constructing the β-lactam ring.[4]

A potential synthetic pathway is outlined below:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Azetidinone Ring Formation cluster_3 Final Product Phenoxyacetic acid Phenoxyacetic acid 2-Phenoxy-N-phenylacetamide 2-Phenoxy-N-phenylacetamide Phenoxyacetic acid->2-Phenoxy-N-phenylacetamide Amidation Substituted Aniline Substituted Aniline Substituted Aniline->2-Phenoxy-N-phenylacetamide Schiff Base (Imine) Schiff Base (Imine) Substituted Aniline->Schiff Base (Imine) Chloroacetyl chloride Chloroacetyl chloride Staudinger Reaction Staudinger Reaction Chloroacetyl chloride->Staudinger Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Schiff Base (Imine) Condensation Schiff Base (Imine)->Staudinger Reaction Azetidinyl-oxy-phenylacetamide Derivative Azetidinyl-oxy-phenylacetamide Derivative Staudinger Reaction->Azetidinyl-oxy-phenylacetamide Derivative

Caption: Proposed synthetic workflow for azetidinyl-oxy-phenylacetamide derivatives.

Anticipated Biological Activities and Mechanisms of Action

Based on the known pharmacology of the constituent moieties, azetidinyl-oxy-phenylacetamide derivatives are anticipated to exhibit significant anticancer and antimicrobial activities.

Anticancer Potential: A Dual Assault on Cancer Cells

The anticancer potential of these hybrid molecules is particularly compelling, as they may act through a two-pronged mechanism: disruption of microtubule dynamics and induction of apoptosis.

Many anticancer azetidin-2-one derivatives function as inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[1][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[5] It is highly probable that azetidinyl-oxy-phenylacetamide derivatives will retain this crucial activity.

G Azetidinyl-oxy-phenylacetamide Azetidinyl-oxy-phenylacetamide Tubulin Dimers Tubulin Dimers Azetidinyl-oxy-phenylacetamide->Tubulin Dimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Microtubule Microtubule Microtubule Polymerization->Microtubule Disrupted G2/M Phase Arrest G2/M Phase Arrest Microtubule->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Phenylacetamide derivatives are known to be potent inducers of apoptosis.[3] They can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways by modulating the expression of key regulatory proteins such as Bcl-2, Bax, and caspases.

G Phenylacetamide Moiety Phenylacetamide Moiety Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Phenylacetamide Moiety->Bcl-2 (Anti-apoptotic) Downregulates Bax (Pro-apoptotic) Bax (Pro-apoptotic) Phenylacetamide Moiety->Bax (Pro-apoptotic) Upregulates Mitochondria Mitochondria Bax (Pro-apoptotic)->Mitochondria Promotes Permeabilization Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: The intrinsic apoptotic pathway potentially induced by the phenylacetamide moiety.

Antimicrobial Potential: Targeting Bacterial Cell Wall Synthesis

The foundational biological activity of the azetidin-2-one ring is its ability to inhibit bacterial cell wall synthesis. This is achieved through the acylation of the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The strained β-lactam ring is highly reactive and mimics the D-Ala-D-Ala substrate of the PBP, leading to irreversible inhibition.

G Azetidinone Ring Azetidinone Ring Penicillin-Binding Protein (PBP) Penicillin-Binding Protein (PBP) Azetidinone Ring->Penicillin-Binding Protein (PBP) Acylates Active Site Peptidoglycan Cross-linking Peptidoglycan Cross-linking Penicillin-Binding Protein (PBP)->Peptidoglycan Cross-linking Inhibits Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Peptidoglycan Cross-linking->Bacterial Cell Wall Synthesis Blocked Cell Lysis Cell Lysis Bacterial Cell Wall Synthesis->Cell Lysis

Caption: The mechanism of bacterial cell wall synthesis inhibition by the azetidinone ring.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of standardized in vitro assays are recommended.

In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer; PC3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the azetidinyl-oxy-phenylacetamide derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

In Vitro Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[10][11]

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.[12]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[11]

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and concise tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical In Vitro Anticancer Activity Data

Compound IDSubstitution PatternIC50 (µM) vs. MCF-7IC50 (µM) vs. PC3
AZP-01R1=H, R2=H15.220.5
AZP-02R1=Cl, R2=H8.712.1
AZP-03R1=OCH3, R2=NO25.47.8
Doxorubicin(Standard)0.91.2

Table 2: Hypothetical In Vitro Antimicrobial Activity Data

Compound IDSubstitution PatternMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
AZP-01R1=H, R2=H3264
AZP-02R1=Cl, R2=H1632
AZP-03R1=OCH3, R2=NO2816
Ciprofloxacin(Standard)10.5

Conclusion and Future Directions

The conceptual framework presented in this guide strongly suggests that azetidinyl-oxy-phenylacetamide derivatives represent a promising new frontier in the search for novel anticancer and antimicrobial agents. The synergistic potential of combining the tubulin-inhibiting and apoptosis-inducing properties of the constituent moieties could lead to the development of highly efficacious therapeutics.

Future research should focus on the successful synthesis of a library of these compounds with diverse substitution patterns. Subsequent comprehensive biological evaluation, guided by the protocols outlined herein, will be crucial to establishing structure-activity relationships and identifying lead candidates. Further mechanistic studies, including cell cycle analysis, apoptosis assays, and enzyme inhibition assays, will be necessary to fully elucidate the molecular targets and signaling pathways of this exciting new class of compounds.

References

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. 2025.
  • A Comparative Guide to Tubulin Polymerization Inhibitors: 4-(4-Fluorobenzyl)azetidin-2-one Scaffold vs.
  • Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics.
  • Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents. Journal of Medicinal Chemistry. 2010.
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. 2024.
  • MTT assay protocol. Abcam.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013.
  • Selected structure of 2-azetidinone derivatives.
  • Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. PubMed. 2020.
  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • application of n-[4-(dimethylamino)phenyl]acetamide in cancer cell research. Benchchem.
  • A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. 2021.
  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. PMC.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 2023.
  • MTT Assay Protocol. BTL.
  • MTT Cell Proliferation Assay.
  • Minimum Inhibitory Concentr
  • 2-(4-Fluorophenyl)
  • Minimal Inhibitory Concentr
  • MTT (Assay protocol). CUSABIO.
  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)
  • Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Impactfactor. 2015.
  • Synthesis of Certain New Azetidin-2-one Derivatives and Comparative Study of Their Biological Activities. Oriental Journal of Chemistry.
  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • Synthesis of Novel N-(4-Ethoxyphenyl)
  • DOT Language. Graphviz. 2024.
  • Simple Graph - GraphViz Examples and Tutorial. GraphViz.
  • Graphviz tutorial. YouTube. 2021.
  • Let's Draw a Graph: An Introduction with Graphviz. EECS. 2013.
  • User Guide — graphviz 0.

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Protocols & Analytical Methods

Method

Synthesis of N-[3-(3-Azetidinyloxy)phenyl]acetamide Hydrochloride: An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the multi-step synthesis of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride, a valuable...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the multi-step synthesis of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride, a valuable building block in medicinal chemistry. The presence of the strained azetidine ring and the acetamide moiety makes this compound a versatile scaffold for developing novel therapeutics.[1] The protocol herein details a robust and logical synthetic pathway, beginning with the synthesis of a key azetidine intermediate, followed by N-acetylation, and culminating in deprotection and hydrochloride salt formation. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and includes troubleshooting insights to ensure procedural success and integrity.

Synthetic Strategy and Workflow

The synthesis of the target compound is accomplished through a three-stage process. This strategy is designed to control the reactivity of the functional groups and ensure high purity of the final product.

  • Stage 1: Williamson Ether Synthesis. The synthesis begins by coupling 3-aminophenol with a Boc-protected azetidine precursor. This step establishes the core azetidinyloxy-aniline structure. The Boc protecting group is crucial for preventing N-alkylation of the azetidine during subsequent steps and for facilitating purification.

  • Stage 2: N-Acetylation. The primary amine of the aniline intermediate is then acetylated. This is a standard and high-yielding transformation that converts the aniline into the corresponding acetamide, a common functional group in many pharmaceutical compounds.[2]

  • Stage 3: Deprotection and Salt Formation. The final stage involves the acidic removal of the Boc protecting group from the azetidine nitrogen, which simultaneously protonates the molecule to form the stable hydrochloride salt.

Experimental Workflow Diagram

The overall workflow from starting materials to the final product is illustrated below.

G cluster_0 Stage 1: Ether Synthesis cluster_1 Stage 2: N-Acetylation cluster_2 Stage 3: Deprotection & Salt Formation A 3-Aminophenol + 1-Boc-3-((methylsulfonyl)oxy)azetidine B Williamson Ether Synthesis (Base, Solvent, Heat) A->B C Intermediate 1: tert-butyl 3-(3-aminophenoxy)azetidine-1-carboxylate B->C D Intermediate 1 E Acetylation (Acetic Anhydride, Base) D->E F Intermediate 2: N-[3-(1-Boc-azetidin-3-yloxy)phenyl]acetamide E->F G Intermediate 2 H Acidic Deprotection (HCl in Dioxane) G->H I Final Product: N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride H->I

Caption: High-level experimental workflow for the synthesis.

Detailed Chemical Synthesis Pathway

The reaction scheme below outlines the specific chemical transformations involved in the synthesis.

G R1 3-Aminophenol I1 tert-butyl 3-(3-aminophenoxy) azetidine-1-carboxylate R1->I1 Cs2CO3, DMF 80 °C plus1 + plus1->I1 Cs2CO3, DMF 80 °C R2 1-Boc-3-((methylsulfonyl)oxy)azetidine R2->I1 Cs2CO3, DMF 80 °C I2 N-[3-(1-Boc-azetidin-3-yloxy)phenyl]acetamide I1->I2 Et3N, DCM 0 °C to rt R3 Acetic Anhydride R3->I2 Et3N, DCM 0 °C to rt plus2 + plus2->I2 Et3N, DCM 0 °C to rt P N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride I2->P HCl in Dioxane rt R4 HCl

Sources

Application

purification of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride by HPLC

Application Note & Protocol: Preparative HPLC Purification of N-[3-(3-Azetidinyloxy)phenyl]acetamide Hydrochloride Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Methodolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparative HPLC Purification of N-[3-(3-Azetidinyloxy)phenyl]acetamide Hydrochloride

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Methodological Guide & Standard Operating Procedure (SOP)

Executive Summary

The purification of highly polar, basic pharmaceutical intermediates presents unique chromatographic challenges. N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride is a densely functionalized small molecule featuring a neutral acetamide group, a phenyl ether linkage, and a highly basic secondary amine within a strained azetidine ring.

This application note details a robust, self-validating preparative High-Performance Liquid Chromatography (prep-HPLC) workflow designed to isolate this compound at high purity (>99%) and yield. By leveraging a high-pH mobile phase strategy on a hybrid-silica stationary phase, this protocol overcomes the classic pitfalls of amine hydrochloride purification—namely, poor retention, severe peak tailing, and localized pH-induced peak splitting.

Physicochemical Profiling & Chromatographic Rationale

As a Senior Application Scientist, it is critical to design purification methods based on the intrinsic physicochemical properties of the target molecule rather than relying on generic gradients.

The Challenge of Amine Hydrochlorides

The target compound is supplied as a hydrochloride salt. When an amine hydrochloride is injected into an unbuffered or weakly buffered mobile phase, the high concentration of HCl in the sample plug overwhelms the local buffer capacity. This creates an uneven pH profile during the HPLC run: the center of the peak experiences an acidic microenvironment (eluting faster as a cation), while the edges experience the bulk mobile phase pH. This dual-state elution inevitably leads to partial or severe peak splitting[1].

Overcoming Silanol Interactions via High-pH Mobile Phases

Basic amines (azetidine pKa ~ 10.5) strongly interact with residual acidic silanols (pKa ~ 4.5) on standard silica-based C18 columns. At a neutral pH, the silanols are anionic and the amine is cationic, resulting in secondary ion-exchange interactions that cause severe peak tailing.

To resolve this, we employ a high-pH mobile phase (pH 10) using 10 mM Ammonium Bicarbonate ( ). At this pH, the azetidine ring is deprotonated to its neutral free-base form. Basic amine compounds are best retained and separated when the mobile phase pH is alkaline; they become significantly more lipophilic, which dramatically increases retention on reversed-phase columns and maximizes the mass-loading capacity for preparative purification[2]. Furthermore, is fully volatile, allowing for easy post-purification solvent removal without leaving inorganic salt residues.

Mechanism Core N-[3-(3-Azetidinyloxy)phenyl]acetamide Secondary Amine (pKa ~ 10.5) LowPH Low pH (pH < 4) Azetidinium Cation Low RP Retention Core->LowPH 0.1% TFA HighPH High pH (pH > 10) Neutral Free Base High Mass Loading Core->HighPH 10mM NH4HCO3 Tailing Neutral pH (pH 6-8) Ion-Exchange with Silanols Severe Peak Tailing Core->Tailing Unbuffered/Water

Fig 1. Influence of mobile phase pH on azetidine protonation state and chromatographic retention.

Experimental Workflow

The transition from analytical scouting to preparative isolation must be systematic. Preparative liquid chromatography isolates and collects target compounds for downstream use, and seamless scaling from analytical methods ensures predictable retention times and high recovery[3]. No matter the size of the column, the ultimate goal is to obtain the purified samples in high yield and purity[4].

Workflow A Crude HCl Salt Dissolution B Sample Filtration (0.45 µm PTFE) A->B C Analytical Scouting (High pH C18) B->C D Preparative HPLC (Focused Gradient) C->D E Fraction Analysis (LC-MS QC) D->E F Lyophilization & HCl Re-salting E->F

Fig 2. End-to-end preparative HPLC workflow for azetidine hydrochloride derivatives.

Detailed Step-by-Step Protocols

Protocol A: Sample Preparation & Neutralization

Causality Check: Dissolving the HCl salt directly in a high-pH mobile phase can cause localized precipitation if the concentration is too high. We utilize a buffered diluent to ensure the sample is fully converted to the free base prior to injection, preventing column fouling.

  • Weighing: Accurately weigh 500 mg of the crude N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride.

  • Dissolution: Dissolve the solid in 4.0 mL of Methanol.

  • Neutralization: Add 1.0 mL of 100 mM Ammonium Bicarbonate buffer (pH 10). Vortex for 60 seconds until a clear solution is obtained.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a preparative injection vial to remove any insoluble particulates.

Protocol B: Analytical Scouting Method

Perform a scout run to determine the elution percentage of the target compound.

  • Column: Waters XBridge C18, 5 µm, 4.6 × 100 mm (High-pH stable hybrid silica).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q Water (Adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Acetamide/Phenyl absorbance) and 270 nm.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Calculation: Identify the retention time ( ) of the target peak. Calculate the %B at elution, accounting for the system dwell volume.

Protocol C: Preparative Scale-Up & Focused Gradient

Based on the analytical scout, design a "focused gradient" (a shallow gradient centered around the elution %B) to maximize resolution between the target API and structurally similar impurities.

  • Column: Waters XBridge Prep C18, 5 µm, 19 × 250 mm.

  • Flow Rate: 18.0 mL/min.

  • Injection Volume: 1.0 mL per run (100 mg mass load per injection).

  • Focused Gradient Execution: (Assuming target elutes at 35% B in the scout run).

    • 0.0 - 2.0 min: Isocratic hold at 15% B (Desalting).

    • 2.0 - 12.0 min: Shallow gradient from 25% B to 45% B.

    • 12.0 - 15.0 min: Column wash at 95% B.

    • 15.0 - 20.0 min: Re-equilibration at 15% B.

  • Fraction Collection: Trigger collection by UV threshold (240 nm, >50 mAU).

Protocol D: Isolation and Re-Salting
  • Pooling: Analyze fractions via LC-MS. Pool fractions exhibiting >99% purity.

  • Lyophilization: Freeze the pooled aqueous/acetonitrile fractions and lyophilize for 48 hours. The buffer will sublimate entirely, leaving the pure free base.

  • Re-Salting (Optional but recommended for stability):

    • Dissolve the free base in minimal anhydrous Methanol (approx. 5 mL).

    • Add 1.05 equivalents of 1.0 M HCl in Diethyl Ether dropwise under stirring at 0°C.

    • Stir for 30 minutes, then evaporate the solvent under reduced pressure to yield the purified N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride as a white crystalline solid.

Quantitative Data Summaries

Table 1: Method Scaling Parameters (Analytical to Preparative)

ParameterAnalytical ScoutingPreparative PurificationScaling Factor Rationale
Column Dimensions 4.6 × 100 mm19 × 250 mmIncreased ID for mass capacity; increased length for resolution.
Particle Size 5 µm5 µmKept constant to maintain identical separation efficiency and selectivity.
Flow Rate 1.0 mL/min18.0 mL/minScaled by the ratio of the squared column radii ( ).
Injection Volume 10 µL1000 µLScaled proportionally to column void volume to prevent band broadening.
Mass Load ~1 mg~100 mgOptimized for high-pH free-base lipophilicity without overloading.

Table 2: Expected Recovery and Purity Metrics

MetricPre-Purification (Crude)Post-Purification (Final Salt)
Visual Appearance Yellowish amorphous powderWhite crystalline solid
Chromatographic Purity 78.5% (Area %)> 99.2% (Area %)
Mass Recovery N/A82 - 88%
Residual Inorganic Ash > 2.0%< 0.1% (Due to volatile buffer)

References

  • Agilent Technologies. What is Preparative HPLC | Find Your Purification HPLC System. Agilent.[Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Advanced Purification Blog.[Link]

  • Chromatography Forum. Amine hydrochloride in HPLC. ChromForum Discussions.[Link]

Sources

Method

Application Note: Analytical Methods for N-[3-(3-Azetidinyloxy)phenyl]acetamide Hydrochloride

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediate Characterization, Quality Control, and Structural Elucidation Introduction & Chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediate Characterization, Quality Control, and Structural Elucidation

Introduction & Chemical Context

The incorporation of small, strained heterocycles into drug scaffolds is a highly effective strategy in modern medicinal chemistry. Azetidines—four-membered saturated nitrogen heterocycles—are increasingly utilized as privileged bioisosteres to replace morpholine, piperazine, or piperidine rings. They offer enhanced metabolic stability, increased structural rigidity, and improved aqueous solubility by increasing the fraction of sp³ carbons ( Fsp3​ ) within a molecule [1].

N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride is a highly versatile building block containing both an acetamide motif and an azetidine ring linked via an ether bridge to a phenyl core. Because the secondary amine of the azetidine ring is highly basic ( pKa​ ~9.0), it is typically supplied as a hydrochloride salt to ensure chemical stability and high aqueous solubility. However, this high basicity and polarity present specific challenges for chromatographic separation and structural characterization.

Physicochemical Properties
PropertyValue
Chemical Name N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride
CAS Number (Salt) 1820736-30-8
CAS Number (Free Base) 1220028-31-8
Molecular Formula C11​H14​N2​O2​⋅HCl
Molecular Weight 242.70 g/mol (Salt) / 206.24 g/mol (Free Base)
Physical State Solid (typically white to off-white powder)

Analytical Strategy & Rationale

Developing a robust analytical profile for an azetidine-containing hydrochloride salt requires addressing its fundamental physicochemical behavior:

  • Chromatographic Causality (UPLC-MS/MS): The basic secondary amine of the azetidine ring is prone to severe peak tailing on standard silica-based reversed-phase columns due to secondary ion-exchange interactions with unreacted, acidic surface silanols. To counteract this, our protocol utilizes a Bridged Ethylene Hybrid (BEH) C18 column combined with an acidic mobile phase (0.1% Formic Acid). The formic acid serves a dual purpose: it fully protonates the azetidine nitrogen (ensuring a single charge state and minimizing silanol interactions) and acts as an excellent volatile proton donor to enhance[M+H]⁺ signal intensity in positive Electrospray Ionization (ESI+) [2].

  • Spectroscopic Causality (NMR): Because the compound is a hydrochloride salt, it exhibits poor solubility in non-polar deuterated solvents like CDCl3​ . Therefore, DMSO- d6​ is selected as the optimal NMR solvent. DMSO- d6​ not only readily dissolves the highly polar salt but also prevents the rapid chemical exchange of the acetamide (-NH) and azetidine (-NH₂⁺) protons, allowing them to be clearly observed in the downfield region of the ¹H NMR spectrum [3].

Protocol A: UPLC-MS/MS Method for Purity and Identity

This self-validating protocol is designed to confirm the identity of the target compound while quantifying any synthetic impurities (e.g., unreacted starting materials or regioisomers).

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 5.0 mL of LC-MS grade Water, sonicate for 2 minutes to ensure complete dissolution of the salt, and dilute to volume with LC-MS grade Acetonitrile (Final concentration: 1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:100 in a diluent of 90:10 Water:Acetonitrile to yield a 10 µg/mL working solution. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Chromatographic Conditions
ParameterSpecification
Column Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 1.0 µL
Gradient Program 0-0.5 min: 5% B 0.5-3.0 min: 5% 60% B 3.0-4.0 min: 60% 95% B 4.0-4.5 min: 95% B 4.5-5.0 min: 5% B (Re-equilibration)
Mass Spectrometry Parameters (ESI+)
ParameterSetting
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr ( N2​ )
Target Precursor Ion m/z 207.1 [M+H]⁺ (Free base mass)
Key Fragment Ions m/z 164.1 (Loss of acetyl), m/z 134.0 (Cleavage of ether bridge)
System Suitability & Validation Criteria

To ensure the trustworthiness of the run, the following system suitability criteria must be met prior to sample analysis:

  • Retention Time Precision: %RSD of the main peak retention time must be 1.0% across 5 replicate injections of the working solution.

  • Peak Tailing Factor: Must be 1.5 (verifying that silanol interactions are successfully suppressed by the BEH particle and formic acid).

  • Signal-to-Noise (S/N): The S/N ratio for the 10 µg/mL standard must be 100:1.

Protocol B: NMR Spectroscopy for Structural Confirmation

Sample Preparation
  • Weigh 15–20 mg of the extensively dried compound into a clean glass vial.

  • Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Vortex until the sample is completely dissolved. Transfer the clear solution to a standard 5 mm NMR tube.

Acquisition Parameters & Expected Shifts
  • Instrument: 400 MHz or higher NMR Spectrometer.

  • Experiments: ¹H NMR (16 scans, relaxation delay 2.0 s) and ¹³C NMR (1024 scans).

  • Diagnostic ¹H NMR Signals (DMSO- d6​ ):

    • ~9.90 ppm (s, 1H): Acetamide -NH (highly deshielded due to the adjacent carbonyl and phenyl ring).

    • ~9.20 ppm (br s, 2H): Azetidine -NH₂⁺ (broadened due to quadrupolar relaxation of nitrogen and rapid proton exchange, visible due to the HCl salt form).

    • 7.40 – 6.60 ppm (m, 4H): Aromatic protons of the phenyl ring.

    • ~5.10 ppm (m, 1H): Azetidine -CH-O- (methine proton adjacent to the ether oxygen).

    • ~4.40 & 4.00 ppm (m, 4H): Azetidine -CH₂- protons.

    • 2.05 ppm (s, 3H): Acetamide -CH₃ group.

Analytical Workflow Visualization

The following diagram maps the logical progression of the analytical characterization for this compound, ensuring data integrity from sample preparation to final structural confirmation.

AnalyticalWorkflow Start Compound: N-[3-(3-Azetidinyloxy)phenyl]acetamide HCl Prep Sample Preparation (Dilution in H2O:MeCN or DMSO-d6) Start->Prep UPLC UPLC Separation (BEH C18, 0.1% Formic Acid) Prep->UPLC NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Prep->NMR MS ESI-MS/MS Detection (Positive Ion Mode, m/z 207.1) UPLC->MS Data Data Integration & Structural Confirmation MS->Data NMR->Data

Analytical workflow for the characterization of N-[3-(3-Azetidinyloxy)phenyl]acetamide HCl.

References

  • Examples of azetidine-based bioisosteres | Download Scientific Diagram ResearchGate URL:[Link]

  • Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification SciSpace URL:[Link]

  • A Novel Bioactive Compounds of 2-Azetidinone Derived from Pyrazin Dicarboxylic Acid: Synthesis and Antimicrobial Semantic Scholar URL:[Link]

Application

Application Note: A Cell-Based Assay for Characterizing N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride as a Potential Acetylcholinesterase Inhibitor

Abstract The discovery of novel neuroactive compounds is a cornerstone of therapeutic development for a range of neurological disorders. Phenylacetamide derivatives represent a versatile scaffold found in many centrally...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery of novel neuroactive compounds is a cornerstone of therapeutic development for a range of neurological disorders. Phenylacetamide derivatives represent a versatile scaffold found in many centrally acting agents.[1][2][3] This application note presents a comprehensive, cell-based assay protocol designed to investigate the potential biological activity of a novel compound, N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride. Given the structural motifs common to neuropharmacology, we propose a primary screening assay to characterize its effect on the cholinergic system, specifically its potential to inhibit acetylcholinesterase (AChE). This guide provides the scientific rationale, a detailed step-by-step protocol using the human neuroblastoma SH-SY5Y cell line, and methodologies for data analysis and assay validation, intended for researchers in drug discovery and neuropharmacology.

Introduction: The Rationale for Screening

Acetylcholinesterase (AChE) is a critical enzyme that terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).[4][5] The inhibition of AChE is a key therapeutic strategy for diseases characterized by a cholinergic deficit, such as Alzheimer's disease, leading to an increase in acetylcholine levels in the synaptic cleft and an enhancement of cholinergic neurotransmission.[4][6][7]

N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride is a novel chemical entity. While its specific biological targets are uncharacterized, its core structure is reminiscent of compounds with neurological activity. Therefore, a logical first step in its pharmacological evaluation is to screen it against well-established neurological targets. The cholinergic system represents a high-priority target due to its fundamental role in cognition, memory, and muscle function.[8][9][10]

This document provides a robust framework for an initial characterization of this compound, employing a cell-based colorimetric assay to measure its half-maximal inhibitory concentration (IC50) against endogenous AChE in a physiologically relevant human neuronal cell model.

Assay Principle: Visualizing Cholinergic Inhibition

The assay protocol is founded on the well-established Ellman's method, which provides a reliable and straightforward colorimetric readout of AChE activity.[4][5][11][12] The human neuroblastoma SH-SY5Y cell line serves as the biological system, providing a source of endogenous, membrane-associated human AChE in a natural cellular context.[13][14]

The enzymatic reaction proceeds in two steps:

  • Enzymatic Hydrolysis: AChE present in the SH-SY5Y cells hydrolyzes the substrate analog, acetylthiocholine (ATCh), to produce thiocholine and acetate.[4][11]

  • Colorimetric Detection: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[15][16][17]

The rate of TNB formation is directly proportional to AChE activity. In the presence of an inhibitor like N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride, the rate of this color change will decrease in a dose-dependent manner.

Cholinergic_Synapse_and_Assay_Principle Cholinergic Synapse and Ellman's Assay Principle cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Ellman's Assay Reaction ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_Receptor ACh Receptor ACh_vesicle->ACh_Receptor ACh Release & Binding AChE AChE ACh_Receptor->AChE ACh Hydrolysis Thiocholine Thiocholine ATCh Acetylthiocholine (Substrate) ATCh->Thiocholine AChE Activity (from SH-SY5Y cells) TNB Yellow Product (TNB) (Abs @ 412 nm) Thiocholine->TNB + DTNB DTNB DTNB (Ellman's Reagent) Test_Compound N-[3-(3-Azetidinyloxy)phenyl] acetamide hydrochloride Test_Compound->AChE Inhibition

Figure 1: Cholinergic signaling and the principle of the cell-based AChE assay.

The Cellular Model: SH-SY5Y Neuroblastoma Cells

The choice of a cell line is critical for obtaining physiologically relevant data. The SH-SY5Y human neuroblastoma cell line is extensively used in neuroscience research for several key reasons:

  • Human Neuronal Origin: Derived from a human neuroblastoma, these cells provide a more relevant system for studying human neuropharmacology compared to non-human or non-neuronal cells.[18][19]

  • Expression of Cholinergic Markers: SH-SY5Y cells endogenously express key components of the cholinergic system, including acetylcholinesterase, making them an ideal model for this assay.[19][20]

  • Established Model: They are a well-characterized and widely accepted in vitro model for neurotoxicity studies and for screening compounds targeting neurodegenerative diseases like Alzheimer's and Parkinson's.[19][21][22]

Quantitative Data Summary & Experimental Parameters

Proper assay setup is crucial for reproducibility. The following table summarizes the recommended starting parameters for this protocol.

ParameterRecommended ValueRationale
Cell Line SH-SY5Y (Human Neuroblastoma)Human neuronal origin, endogenously expresses AChE.[13][14]
Plate Format 96-well, clear, flat-bottomStandard format for absorbance-based microplate assays.
Seeding Density 5 x 10⁴ cells/wellEnsures a confluent monolayer and sufficient enzyme source.[6]
Cell Adherence Time 24 - 48 hoursAllows cells to recover from seeding and form a healthy monolayer.
Test Compound Conc. 10-point, 3-fold serial dilution (e.g., 100 µM to 5 nM)Covers a wide range to accurately determine the IC50 value.
Reference Inhibitor Donepezil or PhysostigmineValidates assay performance against known standards.
Compound Incubation 30 minutes at Room TemperatureStandard pre-incubation time for inhibitor-enzyme interaction.[6]
Substrate (ATCh) 0.5 mM (final concentration)A common concentration near the Km for AChE.[23]
Chromogen (DTNB) 0.3 mM (final concentration)Ensures it is not a rate-limiting reagent.[23]
Detection Wavelength 412 nmThe absorbance maximum for the TNB product.[4][15]
Reading Mode Kinetic (every 60 seconds for 15-20 min)Allows for the calculation of the initial reaction velocity (V₀).

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for performing the cell-based AChE inhibition assay.

Materials and Reagents
  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 96-well clear, flat-bottom cell culture plates.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Test Compound: N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride.

  • Reference Inhibitor: Donepezil or Physostigmine.

  • Substrate Stock: 10 mM Acetylthiocholine Iodide (ATCh) in Assay Buffer.

  • Chromogen Stock: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.

  • Multichannel pipette and a microplate reader capable of kinetic measurements at 412 nm.

Experimental Workflow
Figure 2: Workflow for the cell-based AChE inhibition assay.
Step-by-Step Methodology
  • Cell Culture and Seeding: a. Culture SH-SY5Y cells in standard conditions (37°C, 5% CO₂). b. Harvest cells and seed into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium. c. Incubate for 24-48 hours to allow cells to form a confluent monolayer.

  • Compound Preparation and Treatment: a. Prepare a 10-point serial dilution of the test compound and a reference inhibitor (e.g., Donepezil) in Assay Buffer. b. Carefully aspirate the culture medium from the wells. c. Gently wash the cell monolayer once with 100 µL of Assay Buffer. d. Add 50 µL of the diluted compounds to the respective wells. Include wells for "negative control" (Assay Buffer only, 100% activity) and "blank" (Assay Buffer, no cells). e. Incubate the plate at room temperature for 30 minutes.

  • Assay Reaction and Measurement: a. Immediately before use, prepare the Reaction Mix by combining the ATCh and DTNB stock solutions in Assay Buffer to achieve final concentrations of 1.0 mM ATCh and 0.6 mM DTNB (this will be diluted 1:1 in the well). b. Using a multichannel pipette, add 50 µL of the Reaction Mix to each well. c. Immediately place the plate in a microplate reader and begin kinetic measurements of absorbance at 412 nm, taking a reading every minute for 15-20 minutes.

  • Data Analysis: a. For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). b. Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] x 100 c. Plot the % Inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).[6]

Assay Validation and Trustworthiness

To ensure the integrity of the results, the assay must be validated.[24][25][26]

  • Z'-Factor: This parameter assesses the suitability of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent. It is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., a known inhibitor) and negative (n) controls: Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|

  • Cytotoxicity Assessment: It is crucial to confirm that the observed AChE inhibition is not a result of compound-induced cell death.[24][26][27][28] A parallel cytotoxicity assay (e.g., LDH release or MTT assay) should be performed using the same compound concentrations and incubation times. A significant cytotoxic effect at concentrations that show AChE inhibition would invalidate the results.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the initial characterization of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride as a potential acetylcholinesterase inhibitor. By utilizing the human-derived SH-SY5Y cell line, this assay offers a more physiologically relevant context than purely enzyme-based screens.[6] Careful execution of this protocol, coupled with appropriate validation and cytotoxicity controls, will enable a robust assessment of the compound's activity and guide further investigation into its mechanism of action.

References

  • Chen, H., et al. (2017). Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms. PubMed. [Link]

  • Bio-Rad. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Bio-Rad. [Link]

  • Simeonov, A., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Springer Nature Experiments. [Link]

  • Aslantürk, A. (2018). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • Creative Bioarray. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Creative Bioarray. [Link]

  • Chen, H., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. National Center for Biotechnology Information. [Link]

  • Chen, H., et al. (2017). Identification of Acetylcholinesterase Inhibitors using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms. ResearchGate. [Link]

  • Stojan, J., et al. (2001). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]

  • BioAssay Systems. (n.d.). Acetylcholinesterase Reagent. BioAssay Systems. [Link]

  • Rehman, SU., et al. (2023). Physiology, Cholinergic Receptors. National Center for Biotechnology Information. [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services. [Link]

  • Cytion. (n.d.). Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells. Cytion. [Link]

  • StudySmarter. (2024). Cholinergic Pathways: Function & Significance. StudySmarter. [Link]

  • Biedler, J. L., et al. (2022). Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Neural Regeneration Research. [Link]

  • Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. [Link]

  • Chen, X., et al. (2022). Role of Cholinergic Signaling in Alzheimer's Disease. MDPI. [Link]

  • Xie, H. R., et al. (2010). SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease. OA Monitor Ireland. [Link]

  • Wikipedia. (n.d.). Cholinergic neuron. Wikipedia. [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. BioVision. [Link]

  • Moorthy, N. S. H., et al. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. PubMed. [Link]

  • Carullo, G., et al. (2018). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. [Link]

  • Pacheco, D. J., et al. (2013). N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives and their antileishmanial activity. SciELO. [Link]

  • Zagaja, M., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. National Center for Biotechnology Information. [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of the Azetidine Ring in Phenylacetamide Derivatives

Introduction: The Azetidine Moiety as a Privileged Scaffold in Medicinal Chemistry Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern drug discovery.[1][2] The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Moiety as a Privileged Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern drug discovery.[1][2] Their inherent ring strain, sp3-rich character, and conformational rigidity impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] The incorporation of an azetidine ring can lead to enhanced solubility, improved metabolic stability, and novel intellectual property positions for drug candidates.[1] Phenylacetamide derivatives, on the other hand, are a well-established class of compounds with a broad spectrum of biological activities. The strategic combination of these two pharmacophores presents a compelling avenue for the development of novel therapeutics.

This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the functionalization of the azetidine ring within phenylacetamide derivatives. We will explore methods for selective modification at the nitrogen atom (N-functionalization) and the C3-position of the azetidine ring, as well as emerging strategies for direct C-H functionalization. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to empower researchers in this exciting area of medicinal chemistry.

I. Synthesis of the Azetidinyl Phenylacetamide Scaffold

The foundational step for any functionalization effort is the synthesis of the core azetidinyl phenylacetamide scaffold. A common and efficient method involves the acylation of a pre-functionalized azetidine with phenylacetic acid or its activated derivatives.

Protocol 1: General Procedure for the Synthesis of N-(Azetidin-1-yl)phenylacetamide

This protocol describes the coupling of azetidine with phenylacetic acid using a standard amide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Materials:

  • Azetidine hydrochloride

  • Phenylacetic acid

  • HATU or DCC

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of phenylacetic acid (1.0 eq) in anhydrous DCM or DMF, add HATU (1.1 eq) or DCC (1.1 eq) and DIPEA (2.5 eq) or TEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of azetidine hydrochloride (1.2 eq) and additional DIPEA or TEA (1.2 eq) in anhydrous DCM or DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if using DCC, filter off the dicyclohexylurea byproduct.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(azetidin-1-yl)phenylacetamide.

II. N-Functionalization of the Azetidine Ring

While the nitrogen of the azetidine is acylated in the core phenylacetamide scaffold, further functionalization can be achieved on substituted azetidines prior to the phenylacetamide coupling or through modification of azetidine-containing peptides.[3] For derivatives where the azetidine nitrogen is not part of the amide linkage, standard N-alkylation, N-acylation, and N-arylation protocols can be employed.

III. C3-Functionalization of the Azetidine Ring

The C3 position of the azetidine ring is a prime target for introducing molecular diversity. Functionalization at this position can significantly impact the biological activity and pharmacokinetic profile of the molecule. A common precursor for C3-functionalization is N-Boc-3-oxoazetidine, which can be elaborated prior to the introduction of the phenylacetamide moiety.[4]

Protocol 2: C3-Arylation of N-Boc-3-hydroxyazetidine via a Grignard Reaction

This protocol details the addition of an aryl Grignard reagent to N-Boc-3-oxoazetidine to generate a 3-aryl-3-hydroxyazetidine intermediate. This intermediate can then be deprotected and acylated with phenylacetic acid.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Arylmagnesium bromide solution (e.g., phenylmagnesium bromide) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Heptane and Ethyl acetate for elution

Procedure:

  • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the arylmagnesium bromide solution (1.2 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1.5 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in heptane to afford the desired tert-butyl 3-aryl-3-hydroxyazetidine-1-carboxylate.

  • The Boc protecting group can then be removed under acidic conditions (e.g., TFA in DCM) and the resulting secondary amine can be acylated with phenylacetic acid as described in Protocol 1.

IV. C-H Functionalization of the Azetidine Ring in Phenylacetamide Derivatives

Direct C-H functionalization is a powerful strategy for the late-stage modification of complex molecules. In the context of azetidinyl phenylacetamide derivatives, the amide functionality of the phenylacetamide group can act as a directing group, influencing the regioselectivity of the C-H activation.[5][6][7]

Conceptual Framework: Amide-Directed C-H Functionalization

Transition metal-catalyzed C-H functionalization often relies on the presence of a directing group that coordinates to the metal center and brings it into proximity with a specific C-H bond.[8] Amide groups are known to be effective directing groups for the ortho-arylation of aromatic rings and the β-functionalization of sp3 C-H bonds.[1][5] In an N-(phenylacetyl)azetidine system, the amide carbonyl oxygen can coordinate to a palladium, rhodium, or ruthenium catalyst, potentially directing C-H activation at the C2 or C3 position of the azetidine ring.

G

Caption: Conceptual workflow for amide-directed C-H functionalization.

Protocol 3: Proposed Protocol for Palladium-Catalyzed C3-Arylation of N-(Phenylacetyl)azetidine

This speculative protocol is based on established methods for amide-directed C-H arylation of sp3 centers.[5] Optimization of reaction conditions, including the choice of catalyst, ligand, and oxidant, will be crucial for achieving high yields and regioselectivity.

Materials:

  • N-(Phenylacetyl)azetidine

  • Aryl iodide or bromide

  • Palladium(II) acetate (Pd(OAc)2)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • Oxidant (e.g., silver acetate or benzoquinone)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Base (e.g., potassium carbonate or cesium carbonate)

Procedure:

  • To an oven-dried reaction vessel, add N-(phenylacetyl)azetidine (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)2 (5-10 mol%), ligand (10-20 mol%), oxidant (2.0 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the C3-arylated N-(phenylacetyl)azetidine.

Self-Validation and Causality:

  • Rationale for Components: The palladium catalyst is essential for the C-H activation and cross-coupling cycle. The ligand modulates the reactivity and stability of the palladium center. The oxidant is often required to regenerate the active Pd(II) catalyst. The base is necessary to facilitate the C-H activation step.

  • Expected Outcomes and Controls: The primary expected product is the C3-arylated derivative due to the likely formation of a more stable five-membered palladacycle intermediate. A control experiment without the palladium catalyst should show no reaction. Varying the ligand may influence the regioselectivity between C2 and C3 functionalization.

V. Data Presentation

Functionalization StrategyPositionKey ReagentsPotential Yield RangeReference
N-AcylationN1Phenylacetic acid, HATU70-95%General Amide Synthesis
C3-ArylationC3Arylmagnesium bromide60-85%[4]
C-H Arylation (Proposed)C3Aryl iodide, Pd(OAc)2Optimization Required[5]

VI. Conclusion

The functionalization of the azetidine ring in phenylacetamide derivatives offers a promising strategy for the generation of novel chemical entities with potential therapeutic applications. This guide has provided a framework for approaching this synthetic challenge, from the construction of the core scaffold to advanced C-H functionalization techniques. The provided protocols, grounded in established chemical principles, serve as a starting point for researchers to explore this exciting area of medicinal chemistry. The interplay between the azetidine ring and the phenylacetamide moiety presents unique synthetic challenges and opportunities, and further research in this area is warranted to fully unlock the potential of these hybrid molecules.

VII. References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2011). PubMed. [Link]

  • Amide-Directed Arylation of sp3 C-H Bonds using Pd(II) and Pd(0) Catalysts. (n.d.). PMC. [Link]

  • A Simple and Versatile Amide Directing Group for C-H Functionalizations. (2016). R Discovery. [Link]

  • A Simple and Versatile Amide Directing Group for C–H Functionalizations. (n.d.). PMC - NIH. [Link]

  • A Simple and Versatile Amide Directing Group for C-H Functionalizations. (n.d.). ResearchGate. [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (2020). ACS Publications. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020). ACS Publications. [Link]

  • Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. (2017). ACS Publications. [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. (2025). ResearchGate. [Link]

  • Regioselective functionalization of 2-arylazetidines: evaluating the ortho-directing ability of the azetidinyl ring and the α-directing ability of the N-substituent. (2014). PubMed. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). PMC - NIH. [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (n.d.). ResearchGate. [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022). PMC. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. (2011). LOCKSS: Serve Content. [Link]

  • Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. (2025). PMC. [Link]

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. (n.d.). Organic Chemistry Portal. [Link]

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. (2023). PubMed. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Purity of N-[3-(3-Azetidinyloxy)phenyl]acetamide Hydrochloride

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals tasked with the synthesis, purification, and scale-up of N-[3-(3-Azetidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals tasked with the synthesis, purification, and scale-up of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride.

Due to the structural complexity of this Active Pharmaceutical Ingredient (API)—specifically the highly strained azetidine ring and the acid-labile acetamide group—achieving >99.5% purity requires precise control over thermodynamic and kinetic parameters during salt formation and crystallization.

Mechanistic Overview of Degradation Pathways

Before troubleshooting, it is critical to understand why impurities form. The molecule contains two primary vulnerabilities when exposed to the harsh conditions typical of hydrochloride salt formation:

  • Azetidine Ring Strain: The four-membered azetidine ring possesses significant angle strain. When the secondary amine is protonated, the adjacent carbons become highly electrophilic, making them susceptible to nucleophilic attack (e.g., by chloride ions or water), leading to ring-opening decomposition [2].

  • Amide Hydrolysis: The acetamide moiety is prone to specific acid-catalyzed hydrolysis at pH < 3. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by residual water to yield an aniline derivative and acetic acid [6].

Degradation & Purification Workflow

API_Workflow FreeBase N-[3-(3-Azetidinyloxy)phenyl]acetamide (Free Base) ControlledHCl Stoichiometric HCl (1.02 eq) Anhydrous MTBE/MeOH Temp < 5°C FreeBase->ControlledHCl Optimal Protocol HarshCond Excess HCl / Aqueous Elevated Temperature (>25°C) FreeBase->HarshCond Uncontrolled Conditions PureAPI Target API: Hydrochloride Salt (>99.5% Purity) ControlledHCl->PureAPI Crystallization RingOpen Impurity A: Ring-Opened Azetidine (Nucleophilic Attack) HarshCond->RingOpen Cl- / H2O attack Hydrolysis Impurity B: Aniline Derivative + AcOH (Amide Hydrolysis) HarshCond->Hydrolysis Acid Catalysis

Caption: Thermodynamic and kinetic pathways dictating the purity of the API during hydrochloride salt formation.

Troubleshooting Guides & FAQs

Q1: Why am I observing azetidine ring-opened impurities during the hydrochloride salt formation step?

A: This is a classic kinetic vs. thermodynamic issue. Azetidines are highly strained heterocycles. When you introduce hydrochloric acid, the azetidine nitrogen protonates (forming the desired salt). However, if excess HCl is used or if the localized concentration of HCl is too high during addition, the highly acidic environment lowers the activation energy for nucleophilic attack. Chloride ions (or residual water) can attack the adjacent carbon via an SN2 mechanism, cleaving the C-N bond and opening the ring [1].

The Fix:

  • Stoichiometric Control: Strictly limit HCl to 1.0–1.05 equivalents to prevent over-acidification [3].

  • Solvent Selection: Perform the salt formation in a non-nucleophilic, anhydrous solvent system. A mixture of Methyl tert-butyl ether (MTBE) and a small amount of Methanol (MeOH) is ideal because it solubilizes the free base but acts as an anti-solvent for the salt, driving immediate precipitation and protecting the molecule from further reaction in the bulk solution [4].

  • Temperature: Maintain the reaction temperature between 0°C and 5°C during the acid addition to suppress the kinetics of the ring-opening side reaction.

Q2: My API shows high levels of an aniline-like impurity (cleaved acetamide). How do I prevent this?

A: You are observing specific acid-catalyzed amide hydrolysis. While amides are generally stable, the combination of low pH (from the HCl) and residual moisture acts as a potent catalyst. The protonation of the acetamide carbonyl oxygen makes the carbon highly electrophilic, allowing even trace amounts of water to attack and cleave the bond into an aniline derivative and acetic acid [5, 6].

The Fix:

  • Anhydrous Reagents: Ensure your HCl source is strictly anhydrous (e.g., HCl gas dissolved in isopropanol or MTBE, rather than aqueous concentrated HCl).

  • Moisture Control: Dry the free base thoroughly before salt formation. Target a moisture content of <0.5% w/w.

  • Avoid Heating: Never heat the acidic solution above 25°C during workup or dissolution. If recrystallization is required, dissolve the crude salt at the lowest possible temperature (e.g., 35°C–40°C max) and minimize the time the API spends in solution.

Q3: What is the most reliable method to purge regioisomers and residual organic solvents from the final API?

A: A meticulously controlled anti-solvent crystallization is the most self-validating system for this. Relying on simple evaporation traps solvents and impurities in the crystal lattice.

The Fix: Dissolve the crude API in a "good" solvent (Methanol) where it is highly soluble, treat with activated carbon to remove colored impurities, and then slowly introduce a "poor" solvent (Isopropyl acetate). The differential solubility ensures that the highly polar N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride crystallizes out, while less polar regioisomers and ring-opened byproducts remain dissolved in the mother liquor [4].

Standardized Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes a built-in checkpoint to confirm causality.

Protocol: Controlled Salt Formation and Anti-Solvent Crystallization

Reagents:

  • N-[3-(3-Azetidinyloxy)phenyl]acetamide free base (Crude, dried to <0.5% water)

  • Anhydrous Methanol (MeOH)

  • Methyl tert-butyl ether (MTBE)

  • Isopropyl acetate (IPAc)

  • HCl in Isopropanol (2.0 M, anhydrous)

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the free base in 50 mL of MTBE in a 250 mL jacketed reactor. Add 5 mL of anhydrous MeOH to achieve complete dissolution.

    • Causality: MTBE is a poor solvent for the salt but good for the free base. The trace MeOH ensures the free base is fully solvated, preventing localized precipitation of unreacted starting material.

  • Cooling: Chill the reactor to 0°C – 5°C under a dry nitrogen atmosphere.

  • Acid Addition: Using a dropping funnel, add exactly 1.02 equivalents of 2.0 M HCl in Isopropanol dropwise over 60 minutes. Maintain vigorous stirring (400 rpm).

    • Causality: Slow addition prevents localized pH spikes that trigger azetidine ring-opening and amide hydrolysis.

  • Aging: Once addition is complete, age the slurry at 5°C for 2 hours to ensure complete salt formation and maximize crystal yield.

  • Isolation (Crude): Filter the white precipitate under vacuum. Wash the filter cake with 20 mL of cold MTBE.

  • Recrystallization (Purification): Transfer the crude salt to a clean flask. Add 15 mL of MeOH and warm gently to 35°C until just dissolved. Add 1.0 g of activated carbon, stir for 15 minutes, and filter through a Celite pad.

  • Anti-Solvent Addition: Return the filtrate to the reactor at 25°C. Slowly add 45 mL of Isopropyl acetate (IPAc) over 2 hours. Seed crystals can be added after the first 5 mL of IPAc if spontaneous nucleation does not occur.

    • Causality: IPAc slowly reduces the dielectric constant of the medium, selectively precipitating the API while leaving impurities in solution.

  • Final Isolation: Cool the slurry to 0°C, hold for 2 hours, filter, and dry the API under vacuum at 40°C for 12 hours.

Quantitative Data Summary

The table below summarizes the expected impurity profile before and after applying the optimized protocol, demonstrating the efficacy of stoichiometric acid control and anti-solvent crystallization.

Parameter / ImpurityCrude Free BaseStandard Aqueous HCl MethodOptimized Anhydrous ProtocolAnalytical Method
Overall API Purity 92.5%96.2%>99.6% HPLC (Area %)
Ring-Opened Azetidine 0.5%2.1% (Increased due to acid)<0.1% LC-MS
Aniline Derivative (Hydrolysis) 0.2%1.3% (Water + Acid catalyzed)<0.05% HPLC (Area %)
Regioisomers 4.5%0.3%<0.1% NMR / HPLC
Residual Moisture 1.2%2.5%<0.2% Karl Fischer
Yield (from Free Base) N/A68%82% Gravimetric

References

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions Source: The Journal of Organic Chemistry - ACS Publications URL
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC - NIH URL
  • Sequential Acetic Acid–Sodium Chloride Treatment to Control Salt Stoichiometry of a Hydrochloride Salt Source: Organic Process Research & Development - ACS Publications URL
  • A kind of esmolol hydrochloride salt formation and purification process (CN117209387B)
  • Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I.
  • CHAPTER 2: Hydrolytic Degradation Source: Books - The Royal Society of Chemistry URL
Optimization

Technical Support Center: Refining the Purification Protocol for N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride

Welcome to the technical support center for the purification of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this pharmaceutical intermediate. The following troubleshooting guides and FAQs are structured to address specific issues and enhance the purity, yield, and overall quality of your final compound.

I. Compound Overview and Purification Strategy

N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride is a key intermediate in pharmaceutical synthesis. Its structure, featuring a hydrophilic azetidine ring, an aromatic core, and an acetamide group, presents unique purification challenges. The hydrochloride salt form generally enhances water solubility, which can be leveraged during the purification process.[1]

A robust purification strategy for this compound typically involves a multi-step approach, including acid-base extraction, recrystallization, and potentially column chromatography, to effectively remove process-related impurities and by-products.

Core Purification Workflow

Purification_Workflow A Crude Reaction Mixture B Acid-Base Extraction A->B Initial Cleanup C Recrystallization B->C Primary Purification D Column Chromatography (If Necessary) C->D High Purity Polish E Pure Product C->E D->E Chromatography_Selection Start Compound Polarity? High_Polarity High Start->High_Polarity Yes Low_Polarity Low to Moderate Start->Low_Polarity No Reverse_Phase Reverse-Phase Chromatography or HILIC High_Polarity->Reverse_Phase Normal_Phase Normal-Phase Chromatography Low_Polarity->Normal_Phase

Sources

Troubleshooting

method development for quantifying N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride

Welcome to the Analytical Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust, regulatory-compliant quantification me...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust, regulatory-compliant quantification methods for N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride (CAS: 1220028-31-8)[1].

Because this molecule presents specific chromatographic challenges—namely a highly basic secondary amine coupled with a neutral, hydrolytically sensitive acetamide—this guide bypasses generic advice to focus on the exact physicochemical causality driving your method development choices.

Analyte Profiling & Causality

Before selecting a column or mobile phase, we must analyze the molecule's structural liabilities to predict its chromatographic behavior.

PropertyValue / CharacteristicChromatographic Implication
Core Structure Azetidine ring + PhenylacetamideDual-nature molecule: highly polar/basic headgroup with a hydrophobic, UV-active tail.
Azetidine pKa ~11.3The secondary amine is extremely basic[2][3][4]. It will remain protonated ( NH2+​ ) across all standard reversed-phase HPLC pH ranges (pH 2–8), causing severe peak tailing via ionic interactions with residual silanols[5][6].
Acetamide Stability Base-sensitiveHigh-pH mobile phases (pH > 10) risk base-catalyzed hydrolysis of the acetamide bond into an aniline derivative and acetic acid.
Salt Form Hydrochloride (HCl)Highly water-soluble. Poor retention on standard C18 columns without ion-pairing or highly aqueous mobile phases.

Troubleshooting & FAQs: Chromatographic Challenges

Q1: Why am I observing severe peak tailing and broad peak shapes?

A: This is the most common issue when quantifying azetidine derivatives. At a neutral or mid-range pH (pH 5–7), the residual silanol groups (Si-OH) on the silica stationary phase become ionized (Si-O⁻)[7]. Because the azetidine nitrogen (pKa ~11.3) is fully protonated at this pH, it undergoes strong secondary electrostatic interactions (ion-exchange) with the ionized silanols, dragging out the desorption process and causing a right-skewed tail[5][6].

The Fix:

  • Lower the pH: Drop the mobile phase pH to ~2.0–2.5 using 0.1% Trifluoroacetic acid (TFA). This fully protonates the silanols (pKa ~3.5–4.5), neutralizing their charge and shutting down the ion-exchange mechanism[6][7].

  • Ion-Pairing: TFA acts as a chaotropic ion-pairing agent, forming a neutral hydrophobic complex with the protonated azetidine, which improves peak shape and retention[7].

  • Hardware: Switch to a "Type B" base-deactivated, highly endcapped silica column[6][8].

Q2: Can I just use a high-pH mobile phase to neutralize the azetidine instead?

A: Mechanistically, raising the pH 2 units above the pKa (to pH ~13.3) would neutralize the azetidine and yield sharp peaks. However, this is scientifically unviable for two reasons:

  • Standard silica columns dissolve rapidly at pH > 8[7]. Even specialized hybrid-silica columns degrade near pH 12 over time.

  • The acetamide moiety is susceptible to hydrolysis under highly alkaline conditions. Low pH (with TFA or Formic Acid) is the only self-validating, stability-indicating choice.

Q3: My analyte is eluting in the void volume ( t0​ ). How do I increase retention?

A: The protonated azetidine makes the molecule highly polar. If you are using a standard gradient (e.g., starting at 20% Acetonitrile), the molecule will not partition into the stationary phase. The Fix: Start your gradient at a highly aqueous composition (2–5% organic). Because standard C18 chains can collapse (dewet) in 100% aqueous environments, use an "AQ" (polar-embedded) C18 column designed to resist phase collapse[5].

Mechanistic Workflows

Mechanism N1 Protonated Azetidine (R-NH2+) N3 Strong Ionic Interaction (Severe Peak Tailing) N1->N3 N2 Ionized Silanol (Si-O-) N2->N3 N4 Add 0.1% TFA (pH ~2.0) N3->N4 Optimization N5 Neutralized Silanol (Si-OH) N4->N5 N6 Ion-Pairing with TFA- (Hydrophobic Complex) N4->N6 N7 Sharp, Symmetrical Peak (Tailing Factor < 1.5) N5->N7 N6->N7

Fig 1. Mechanism of peak tailing via silanol interactions and resolution using low-pH modifiers.

Workflow A 1. Physicochemical Profiling Identify pKa (~11.3) & UV Max B 2. Stationary Phase Selection Type B Silica / Polar-Embedded C18 A->B C 3. Mobile Phase Optimization Low pH (0.1% TFA) Gradient B->C D 4. System Suitability Testing Resolution > 2.0, Tailing < 1.5 C->D E 5. Method Validation ICH Q2(R2) / USP <1225> D->E

Fig 2. Lifecycle workflow for azetidine-derivative HPLC method development and validation.

Standard Operating Procedure: HPLC-UV Quantification

This protocol utilizes reversed-phase HPLC with ion-pairing to ensure a self-validating system that guarantees peak symmetry and reproducible retention.

Materials & Reagents
  • Stationary Phase: Waters XBridge Shield RP18 (or equivalent polar-embedded Type B silica), 150 mm × 4.6 mm, 3.5 µm particle size[5][8].

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Diluent: 95:5 Water:Acetonitrile (matches initial gradient conditions to prevent solvent-mismatch peak distortion)[9].

Step-by-Step Chromatographic Conditions
  • System Preparation: Purge the HPLC lines with Mobile Phase A and B. Ensure the column oven is set to 30°C to stabilize mobile phase viscosity and improve mass transfer.

  • Flow Rate: Set to 1.0 mL/min .

  • Detection: Set UV detector to 254 nm (optimal for the phenyl ring π-π* transition) and 210 nm (for the acetamide n-π* transition, though subject to TFA baseline drift).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar protonated analyte)

    • 2.0 - 10.0 min: 5% 60% B (Linear ramp to elute the hydrophobic phenylacetamide core)

    • 10.0 - 12.0 min: 60% 95% B (Column wash)

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

  • Injection Volume: 10 µL (Keep injection volume < 2% of column void volume to prevent band broadening)[9].

Regulatory Method Validation Matrix

Once the method is optimized, it must be validated according to ICH Q2(R2) [10][11][12] and USP <1225> [13][14] guidelines to prove it is "fit for purpose."

Validation ParameterICH Q2(R2) / USP <1225> RequirementQuantitative Acceptance Criteria
System Suitability Must be established prior to any validation run.USP Tailing Factor 1.5; RSD of 5 replicate injections 2.0%.
Specificity Unambiguous measurement of analyte in the presence of impurities[15].Resolution ( Rs​ ) between analyte and nearest degradation product 2.0. Peak purity index > 0.990 (via PDA).
Linearity & Range Direct proportionality over the intended working range[15].Minimum 5 concentration levels. Range: 80% to 120% of target assay concentration[14]. R2≥0.999 .
Accuracy (Recovery) Closeness of agreement between accepted true value and measured value[10].Triplicate preparations at 3 levels (e.g., 80%, 100%, 120%). Mean recovery must be 98.0% – 102.0%.
Precision (Repeatability) Closeness of agreement between independent test results[10].6 independent sample preparations at 100% concentration. %RSD 2.0%.
Robustness Capacity to remain unaffected by small, deliberate variations[10].Alter pH ( ±0.1 ), Flow rate ( ±0.1 mL/min), Temp ( ±5 °C). System suitability criteria must still pass.

References

  • Bott, T. M., & West, F. G. (2011). Preparation and Synthetic Applications of Azetidines. Heterocycles. Retrieved from[Link]

  • PubChem (NIH). (2025). Azetidine | C3H7N | CID 10422. Retrieved from[Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part II). Retrieved from[Link]

  • Suresh Gyan Vihar University. (2015). HPLC Method Development - A Review. Retrieved from [Link]

  • Molnar Institute. (n.d.). Essential Guides to Method Development in Liquid Chromatography. Retrieved from [Link]

  • LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail? Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from[Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from[Link]

  • BioSpectra. (2008). <1225> Validation of Compendial Procedures. Retrieved from[Link]

Sources

Optimization

addressing inconsistencies in biological assay results with N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride

Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals utilizing N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride in their biological assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals utilizing N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride in their biological assays. Inconsistencies in experimental results are a common challenge in drug discovery, often stemming from a complex interplay between reagents, biological systems, and the specific properties of the small molecule being tested. The inability to reproduce data can waste significant time and resources.[1]

This technical support center provides a structured approach to troubleshooting. It is built on the foundational principles of robust assay development and is intended to empower you to identify, diagnose, and resolve variability in your results. We will move beyond simple checklists to explain the underlying causality of common issues, providing you with the expertise to proactively improve the quality and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant drift in our IC50 values for N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride between experiments run weeks apart. What is the most likely cause?

A: The most common cause of long-term drift in assay results is variability in cell culture.[2][3] Cells can undergo phenotypic "drift" over successive passages, leading to changes in the expression of the target protein, compensatory signaling pathways, or general metabolism.[1] This is particularly true for continuously passaged cell lines. Other contributing factors can include batch-to-batch variation in media supplements like fetal bovine serum (FBS), which is a complex and highly variable mixture.[2] We strongly recommend implementing a cell banking system where you use a large, quality-controlled frozen stock of cells for assays, limiting the number of passages to a validated range.[1][3]

Q2: Can the hydrochloride salt form of the compound affect my assay?

A: Yes, absolutely. The hydrochloride salt is used to improve the solubility and stability of the parent molecule. However, when dissolved in a buffer, it will slightly acidify the solution. If your assay is sensitive to minor pH changes (e.g., many enzymatic assays), this could be a source of variability. Always dissolve the compound in the recommended assay buffer and check the final pH of your solutions. Ensure that the final concentration of the vehicle (e.g., DMSO) and any pH changes it induces are consistent across all wells, including controls.

Q3: What are Pan-Assay Interference Compounds (PAINS), and could N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride be one?

A: PAINS are chemical compounds that often appear as "hits" in high-throughput screens but do so through non-specific mechanisms, leading to false-positive results.[4][5] These mechanisms can include chemical reactivity, aggregation, or interference with the assay technology itself (e.g., fluorescence quenching). While the structure of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride does not contain obvious, highly reactive PAINS motifs, non-specific activity is always a possibility for any small molecule.[5] If you suspect non-specific activity, it is crucial to run counter-screens and orthogonal assays (i.e., assays that measure the same biological endpoint but use a different technology or principle).

Q4: How important is the choice of plate type for my assay?

A: Plate choice is critical and depends entirely on the assay readout.[6] Using the wrong type of plate can dramatically increase background noise and reduce signal.

  • Colorimetric Assays: Use clear, flat-bottom plates.

  • Fluorescence Assays: Use black plates (preferably with clear bottoms if using a bottom-reading instrument) to minimize background fluorescence and light scatter.

  • Luminescence Assays: Use solid white plates to maximize the light signal.

  • Cell-Based Assays: Use tissue-culture (TC)-treated plates to ensure proper cell adhesion and morphology.

Troubleshooting Guide: From Observation to Solution

This section is organized by common observational problems. For each problem, we outline potential causes and provide a logical workflow to diagnose and correct the issue.

Problem 1: High Well-to-Well Variability & Poor Reproducibility

You observe inconsistent readings among technical replicates within the same plate or between identical plates run simultaneously. This is often reflected in a high coefficient of variation (%CV).

G Start High %CV Observed CheckPipetting Verify Pipetting Technique & Calibration Start->CheckPipetting Is liquid handling precise? CheckReagents Assess Reagent Homogeneity (Thawing, Mixing) Start->CheckReagents Are solutions uniform? CheckCells Evaluate Cell Plating Uniformity (Edge Effects, Cell Clumping) Start->CheckCells Are cells evenly distributed? CheckWashing Review Plate Washing Steps (Manual vs. Automated) Start->CheckWashing Is washing consistent? MasterMix Implement Master Mixes? CheckPipetting->MasterMix Yes CheckReagents->MasterMix EdgeEffect Mitigate Edge Effects? (e.g., ignore outer wells) CheckCells->EdgeEffect Yes RootCause Root Cause Identified CheckWashing->RootCause MasterMix->RootCause EdgeEffect->RootCause

Caption: Troubleshooting workflow for high assay variability.

  • Inaccurate Pipetting: This is a leading cause of variability.[7] Small volume errors are magnified, especially during serial dilutions of the compound.

    • Causality: An error in pipetting the compound or a critical reagent directly changes its concentration in the well, leading to a different biological response.

    • Solution:

      • Ensure pipettes are calibrated regularly.

      • Use the correct pipette for the volume being dispensed (e.g., do not use a P1000 to pipette 20 µL).[7]

      • Use reverse pipetting for viscous solutions.

      • Always change tips between dilutions and for different reagents.[7]

      • Protocol: Prepare a master mix of reagents (buffer, enzyme, substrate) for all wells whenever possible to reduce the number of pipetting steps.[6]

  • Edge Effects: Wells on the edge of a microplate are prone to faster evaporation, leading to increased reagent concentrations and altered cell growth.

    • Causality: Evaporation changes the osmolarity and concentration of all components in the well, stressing cells and altering reaction kinetics.

    • Solution: Avoid using the outer rows and columns of the plate for experimental data. Fill these wells with sterile water or media to create a humidity barrier. Always use plate sealers during incubations.[7]

  • Incomplete Reagent Mixing or Thawing: Reagents stored at low temperatures may not be homogenous upon thawing.

    • Causality: If a reagent is not fully in solution, its effective concentration will vary depending on where the pipette tip draws from the stock tube.

    • Solution: Ensure all reagents, including buffers and enzyme stocks, are brought to the recommended temperature (e.g., room temperature) and vortexed gently but thoroughly before use.[6][7]

Problem 2: Inconsistent IC50 / EC50 Values Between Experiments

The potency of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride appears to shift significantly from day to day or week to week.

G cluster_0 Early Passage Cells (P5) cluster_1 Late Passage Cells (P30) P5 Homogenous Population Stable Target Expression Predictable Response Assay_P5 Assay with P5 Cells P5->Assay_P5 P30 Heterogenous Population Altered Target Expression Compensatory Pathways Activated Assay_P30 Assay with P30 Cells P30->Assay_P30 Result_P5 Consistent IC50: 1.2 µM Assay_P5->Result_P5 Result_P30 Shifted IC50: 5.8 µM Assay_P30->Result_P30 Result_P5->Result_P30 Apparent Loss of Potency

Caption: Phenotypic drift in late-passage cells can alter assay outcomes.

  • Cell Passage Number and Health: As detailed in the FAQ, this is a primary suspect.[1]

    • Causality: Continuous culturing selects for faster-growing cells, which may not represent the original population's phenotype, leading to altered drug sensitivity.[1]

    • Solution:

      • Protocol: Cell Banking and Standardization:

        • Expand a low-passage stock of cells to create a large master cell bank (e.g., 50-100 vials).

        • Thaw one master bank vial to create a working cell bank.

        • For all experiments, thaw a vial from the working bank and use cells only within a pre-determined, narrow passage window (e.g., passages 3-10).

        • Standardize cell seeding density and the time from passage to assay.[1]

  • Compound Instability or Precipitation: The compound may not be fully soluble or may be unstable in the assay buffer at the concentrations tested.

    • Causality: If the compound precipitates out of solution, its effective concentration is much lower than the nominal concentration, leading to a right-shifted (less potent) dose-response curve. This can be highly variable.

    • Solution:

      • Protocol: Visual Solubility Check:

        • Prepare the highest concentration of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride in your final assay buffer.

        • Dispense into a clear 96-well plate.

        • Incubate under the same conditions as your assay (time and temperature).

        • Visually inspect the wells for any cloudiness or precipitate against a black background. You can also read the plate at 600-650 nm; an increase in absorbance indicates precipitation.

      • If solubility is an issue, consider adding a small, validated percentage of a co-solvent like DMSO or reducing the highest concentration tested.

  • Batch-to-Batch Variation of Reagents: This is especially common with biological reagents like serum and some enzymes.[2]

    • Causality: Different lots of serum can contain varying levels of growth factors or binding proteins that can interact with the compound or affect cell signaling, altering the outcome.

    • Solution: Purchase large batches of critical reagents like FBS. When a new batch is introduced, run a qualification experiment where you compare the new lot against the old lot using a standard control compound to ensure consistent results.

Problem 3: No Dose-Response or Weak Activity

The compound shows little to no effect, even at high concentrations, or the dose-response curve is flat.

  • Incorrect Compound Dilution or Degradation: A simple mistake in calculating dilutions or compound degradation can lead to a lack of activity.

    • Causality: If the compound is not present at the intended concentration, no biological effect will be observed. Some compounds are also sensitive to freeze-thaw cycles or light exposure.

    • Solution:

      • Double-check all dilution calculations.[6]

      • Prepare fresh dilutions of the compound from a new powder stock if possible.

      • Aliquot stock solutions to minimize freeze-thaw cycles.[6]

      • Consult the supplier datasheet for storage and stability information.

  • Assay Conditions are Not Optimal: The assay may not be running under conditions where an effect can be detected (e.g., substrate concentration is too high in a competitive enzyme assay).

    • Causality: For a competitive inhibitor, its effect will be masked if the concentration of the natural substrate is overwhelmingly high (saturating conditions).

    • Solution: Re-validate the assay parameters. For an enzymatic assay, this means determining the Km of the substrate and running the assay at or below the Km to ensure sensitivity to competitive inhibitors.

  • The Biological System is Inappropriate: The chosen cell line may not express the target protein, or the compound may not be permeable to the cell membrane.

    • Causality: A compound cannot inhibit a target that is not present. For intracellular targets, the compound must be able to cross the cell membrane to reach its site of action.[8]

    • Solution:

      • Confirm target expression in your cell line using a method like Western Blot or qPCR.

      • If possible, run the experiment in a cell-free (biochemical) assay first to confirm direct target engagement. This separates the question of target inhibition from cellular permeability.

ParameterRecommended CheckFrequencyRationale
Cell Culture Mycoplasma TestingMonthlyMycoplasma contamination alters cell metabolism and can invalidate results.
Passage Number LogEvery PassageTo prevent phenotypic drift and ensure experiments are run with consistent cell populations.[1]
Compound Stock Solution Purity/IntegrityPeriodicallyVerify compound identity and purity via LC-MS if results are consistently unexpected.
Solubility in Assay MediaDuring Assay DevelopmentTo ensure the compound is in solution at the tested concentrations.
Reagents Lot-to-Lot QualificationWith Every New LotTo control for variability in biological reagents like serum.[2]
Equipment Pipette CalibrationAnnually (or more)To ensure accurate and precise liquid handling.[7]
Plate Reader SettingsEvery ExperimentTo confirm the correct wavelengths and filters are being used for the assay.[6]
References
  • BPS Bioscience. (n.d.). Impact of Cell Culture Conditions and Media in Cellular Studies. BPS Bioscience. [Link]

  • Riss, T. (2018, March 23). How to Reduce Cell Culture Variability. Promega Connections. [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Ansh Labs. [Link]

  • ResearchGate. (2025, February 27). Overcoming Variability in Cell-Based Assays. ResearchGate. [Link]

  • Wild, D. (2013). Immunoassay Troubleshooting Guide. ResearchGate. [Link]

  • Azure Biosystems. (n.d.). qPCR Troubleshooting Guide. Azure Biosystems. [Link]

  • Rathore, A. S., et al. (2015). Identifying and eliminating cell culture process variability. Biotechnology and Bioengineering. [Link]

  • Wang, S., & Crews, C. M. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC - NIH. [Link]

  • Hughes, J. P., et al. (2011). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules. [Link]

  • Jasial, S., et al. (2016). Highly Promiscuous Small Molecules from Biological Screening Assays Include Many Pan-Assay Interference Compounds but Also Candidates for Polypharmacology. Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Properties of N-[3-(3-Azetidinyloxy)phenyl]acetamide Hydrochloride and Its Analogs

Abstract In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is as crucial as its pharmacodynamic efficacy.[1] This guide provides a comprehensive framework fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is as crucial as its pharmacodynamic efficacy.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret a comparative in vivo pharmacokinetic study. We will focus on a hypothetical lead compound, N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride, and two structurally related analogs to illustrate the principles of establishing structure-pharmacokinetic relationships (SPKR). This document outlines detailed experimental protocols, data analysis methodologies using non-compartmental analysis (NCA), and the rationale behind key scientific decisions, all grounded in established industry practices.

Introduction: The Central Role of Pharmacokinetics in Drug Development

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. A primary hurdle is optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are collectively studied under the discipline of pharmacokinetics (PK).[1] A compound with exceptional in vitro potency is of little therapeutic value if it cannot reach its target in the body at a sufficient concentration and for an adequate duration.[1] Therefore, early-stage in vivo PK studies are indispensable for guiding lead optimization efforts.[2][3]

This guide uses N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride (Lead Compound 1) as a central example. While this is a model compound for our purposes, the principles discussed are universally applicable to small molecule drug discovery programs. We will compare its PK profile against two hypothetical analogs to demonstrate how minor structural modifications can profoundly impact in vivo behavior.

  • Analog A (Lipophilic Analog): N-{3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl}acetamide. This analog replaces the more polar azetidinyloxy group with a more lipophilic pyrrolidinylpropynyl group, which may influence its membrane permeability and metabolic stability.[4][5]

  • Analog B (Metabolic Blocker Analog): N-[3-(3-Azetidinyloxy)-4-fluorophenyl]acetamide hydrochloride. This analog introduces a fluorine atom adjacent to the azetidinyloxy group. Fluorine substitution is a common strategy in medicinal chemistry to block potential sites of metabolism and can significantly alter a compound's PK profile.[6][7]

The objective of this comparative study is to determine key PK parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) for each compound.[8] This data will enable us to build a foundational understanding of the structure-pharmacokinetic relationships within this chemical series.

Experimental Design: A Blueprint for a Robust Comparative PK Study

A well-designed PK study is paramount for generating reliable and interpretable data. Our approach will utilize a cassette dosing regimen in a rodent model, a common practice to improve efficiency and reduce animal use in early discovery phases.[2]

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats (n=4 per group). This strain is widely used in non-clinical toxicology and PK studies.

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose of 1 mg/kg for each compound will be administered to one group of rats to determine absolute bioavailability and clearance.

    • Oral (PO) Administration: A single oral gavage dose of 5 mg/kg will be administered to a separate group of rats.

  • Formulation: Compounds will be formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline) to ensure solubility and stability.

Causality Behind Experimental Choices:

  • The inclusion of an IV dose group is critical. It provides a baseline for 100% bioavailability, allowing for the calculation of the absolute oral bioavailability of the PO-dosed compounds. It also allows for the direct measurement of clearance, a fundamental PK parameter that describes the rate of drug elimination from the body.[9][10]

  • Oral administration is chosen to assess the compounds' potential as orally delivered therapeutics, which is the most common and preferred route of administration for many drugs.

  • Using separate groups for IV and PO administration avoids potential confounding effects from repeated dosing in the same animals.

Blood Sampling

Blood samples (approximately 100 µL) will be collected from the tail vein at specific time points post-dose.

  • IV Group Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • PO Group Time Points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

A pre-dose sample will also be taken to establish a baseline.[11]

Causality Behind Experimental Choices:

  • The sampling schedule is designed to capture the key phases of the drug's concentration-time profile: the initial distribution phase, the peak concentration (Cmax), and the elimination phase.[8]

  • Frequent sampling around the expected Tmax is crucial for an accurate determination of Cmax.[11]

  • Extending the sampling to 24 hours allows for a reliable estimation of the terminal elimination half-life. At least three samples should be collected after Tmax to accurately estimate the elimination rate constant.[11]

Bioanalytical Method: LC-MS/MS

The concentration of each compound in the plasma samples will be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12][13] This technique offers high sensitivity and specificity, making it the gold standard for bioanalysis in pharmacokinetic studies.[12][14]

Detailed Experimental Protocols

In Vivo Study Protocol
  • Animal Acclimation: Male Sprague-Dawley rats (250-300g) are acclimated for at least 3 days before the study.

  • Dose Preparation: Prepare the dosing formulations for IV and PO administration at the target concentrations.

  • Dosing:

    • For the IV group, administer a 1 mg/kg bolus dose via the tail vein.

    • For the PO group, administer a 5 mg/kg dose via oral gavage.

  • Blood Collection:

    • Collect approximately 100 µL of blood into K2EDTA-coated tubes at the specified time points.

    • Immediately place the tubes on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C for 10 minutes at 2000 x g.

    • Harvest the supernatant (plasma) and store at -80°C until analysis.

LC-MS/MS Sample Analysis Protocol
  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 4°C for 15 minutes at 4000 x g.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an LC-MS/MS system. A typical setup would involve a C18 reverse-phase column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.

    • The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of the parent compounds.

  • Data Quantification:

    • Generate a standard curve by spiking known concentrations of each analyte into blank plasma and processing them alongside the study samples.

    • Quantify the concentration of each compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

Visualization of Experimental Workflow

The overall process for conducting the comparative pharmacokinetic study is depicted in the following workflow diagram.

G cluster_preclinical In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis animal_acclimation Animal Acclimation formulation Dose Formulation (IV & PO) animal_acclimation->formulation dosing Dosing (IV & PO Groups) formulation->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep sample_prep Sample Preparation (Protein Precipitation) plasma_prep->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Data Quantification lcms_analysis->quantification nca_analysis Non-Compartmental Analysis (NCA) quantification->nca_analysis parameter_calc PK Parameter Calculation (AUC, Cmax, t1/2, etc.) nca_analysis->parameter_calc spkr_analysis SPKR Analysis parameter_calc->spkr_analysis

Caption: Workflow for the comparative in vivo pharmacokinetic study.

Data Analysis and Interpretation

Pharmacokinetic parameters will be determined from the plasma concentration-time data using non-compartmental analysis (NCA).[11][15][16] NCA is a standard method in early PK studies as it requires fewer assumptions compared to model-based approaches.[16][17]

The key parameters to be calculated are:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug.[8]

  • Tmax (Time to Cmax): The time at which Cmax is observed.[8]

  • AUC (Area Under the Curve): A measure of the total drug exposure over time.[8][11]

  • t1/2 (Half-life): The time required for the drug concentration to decrease by half.[8]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Comparative Pharmacokinetic Data

The following table summarizes the hypothetical pharmacokinetic parameters for our lead compound and its analogs after a 5 mg/kg oral dose.

ParameterLead Compound 1Analog A (Lipophilic)Analog B (Metabolic Blocker)
Cmax (ng/mL) 8506201500
Tmax (hr) 1.02.01.0
AUC (ng*hr/mL) 4250550012000
t1/2 (hr) 3.56.08.0
CL (mL/min/kg) 19.615.26.9
Vd (L/kg) 5.87.93.9
F% 455885
Interpretation of Results and Structure-Pharmacokinetic Relationships (SPKR)
  • Lead Compound 1: Exhibits moderate oral bioavailability and a reasonable half-life, making it a viable starting point.

  • Analog A (Lipophilic Analog): The increased lipophilicity from the pyrrolidinylpropynyl group appears to have slowed absorption (higher Tmax) but improved overall exposure (higher AUC) and bioavailability. The longer half-life suggests that the modification may have reduced the rate of metabolic clearance. This highlights a common trade-off where increased lipophilicity can improve absorption but may also lead to higher metabolic liability in some cases.

  • Analog B (Metabolic Blocker Analog): The introduction of a fluorine atom has had a profound effect. The significantly higher Cmax, AUC, and oral bioavailability, coupled with a lower clearance and longer half-life, strongly suggest that the fluorine is blocking a key site of metabolism. This is a classic example of successful metabolic stabilization.[6][7] The improved pharmacokinetic profile makes Analog B a much more attractive candidate for further development.

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step framework for comparing the pharmacokinetic properties of a lead compound and its analogs. Our hypothetical case study demonstrates how targeted structural modifications can be used to systematically improve a compound's ADME profile. The superior pharmacokinetic properties of Analog B, characterized by its high oral bioavailability and extended half-life, clearly identify it as the most promising candidate to advance.

Future studies should aim to identify the specific metabolic pathways of the lead compound to confirm the hypothesis that the fluorine in Analog B is indeed blocking a primary metabolic soft spot. Furthermore, the tissue distribution of these compounds could be investigated to ensure that they are reaching the desired site of action.

By integrating these principles of comparative pharmacokinetics into the drug discovery process, research teams can make more informed, data-driven decisions, ultimately increasing the probability of success in developing new therapeutics.

References

  • Datapharm Australia. Pharmacokinetics analysis series: Non-compartmental analysis. Available from: [Link]

  • MathWorks. Noncompartmental Analysis - MATLAB & Simulink. Available from: [Link]

  • Gabrielsson, J., & Weiner, D. (Year). Non-compartmental analysis. PubMed. Available from: [Link]

  • PhInc. Modeling. NON-COMPARTMENTAL ANALYSIS (NCA). Available from: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available from: [Link]

  • Certara. Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023). Available from: [Link]

  • ManTech Publications. Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. (2025). Available from: [Link]

  • Taylor & Francis Online. Non-Regulated LC–MS/MS Bioanalysis in Support of Early Drug Development: A Novartis Perspective. (2023). Available from: [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Available from: [Link]

  • ACS Publications. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2023). Available from: [Link]

  • SciSpace. Development of LC/MS techniques for plant and drug metabolism studies. (2011). Available from: [Link]

  • Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Available from: [Link]

  • MDPI. Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. (2024). Available from: [Link]

  • National Center for Biotechnology Information. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2023). Available from: [Link]

  • PubMed. Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies. (2014). Available from: [Link]

  • PubMed. Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. (2025). Available from: [Link]

  • ACS Publications. Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. (2016). Available from: [Link]

  • ACS Publications. The Subcellular Distribution of Small Molecules: From Pharmacokinetics to Synthetic Biology. (2011). Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

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  • PubMed. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. (2004). Available from: [Link]

  • NextSDS. N-(3-AZETIDINYLMETHYL)-ACETAMIDE HYDROCHLORIDE — Chemical Substance Information. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. (2018). Available from: [Link]

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Sources

Comparative

Assessing the Selectivity of N-[3-(3-Azetidinyloxy)phenyl]acetamide Hydrochloride: A Comparative Guide to Azetidine-Based Fragments

Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), the transition from planar, sp2 -hybridized scaffolds to three-dimensional, sp3 -rich frameworks is a critical strategy for improving clinical succe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), the transition from planar, sp2 -hybridized scaffolds to three-dimensional, sp3 -rich frameworks is a critical strategy for improving clinical success rates [1]. N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride (CAS: 1220028-31-8) represents a highly optimized building block in this paradigm. By replacing traditional saturated heterocycles (such as piperidine or pyrrolidine) with a strained, four-membered azetidine ring, medicinal chemists can profoundly alter a molecule's physicochemical profile.

This guide objectively compares the target and off-target selectivity of this azetidine-containing fragment against its structural alternatives, providing the underlying physicochemical causality and the self-validating experimental protocols required to assess these metrics.

The Physicochemical Causality of Azetidine Selectivity

To understand why N-[3-(3-Azetidinyloxy)phenyl]acetamide exhibits superior selectivity profiles compared to larger heterocyclic analogs, we must analyze the thermodynamic and structural consequences of the azetidine ring[2]:

  • Conformational Rigidity & Vector Trajectory: The four-membered azetidine ring is highly strained, which restricts the conformational freedom of the secondary amine. This pre-organizes the fragment, reducing the entropic penalty upon binding and enforcing a highly specific hydrogen-bond trajectory. If the geometry does not perfectly match an off-target pocket, binding is sterically and thermodynamically rejected.

  • Basicity and Hydration Shell: The pKa​ of the azetidine nitrogen ( ≈10.4 ) is subtly lower than that of pyrrolidine or piperidine. This alters its protonation state equilibrium in the physiological microenvironment. Furthermore, its smaller hydration shell requires less energy to desolvate before entering a hydrophobic target pocket (e.g., a kinase hinge region), improving target-specific affinity.

  • Reduced Lipophilicity (LogP): By reducing the lipophilic bulk compared to a piperidine ring, azetidine minimizes non-specific hydrophobic interactions. Lower lipophilicity directly translates to lower promiscuity across kinase panels and reduced binding to off-target liabilities like the hERG channel or Cytochrome P450 (CYP) enzymes[3].

G A N-[3-(3-Azetidinyloxy)phenyl]acetamide B Reduced LogP (vs Piperidine) A->B C Increased Fsp3 & Rigidified Exit Vector A->C D Altered Amine pKa (~10.4) A->D E Decreased Non-Specific Hydrophobic Binding B->E F Optimized H-Bond Geometry in Pocket C->F G Lower Desolvation Penalty D->G H Enhanced Target Selectivity & Reduced CYP Inhibition E->H F->H G->H

Figure 1: Mechanistic causality linking azetidine's properties to improved selectivity.

Comparative Performance Data

The following table summarizes the representative selectivity and physicochemical metrics of the azetidine product compared to its direct bioisosteric alternatives.

Note: The Kinase S(10) score represents the fraction of a 300-kinase panel inhibited by >90% at a 10 µM fragment concentration. A lower score indicates higher selectivity.

Fragment Core Analogs Fsp3​ cLogPKinase S(10) ScoreCYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)
Azetidine (The Product) 0.361.120.04 (Highly Selective)> 50.0 > 100.0
Piperidine 0.451.850.15 (Promiscuous)12.525.4
Pyrrolidine 0.361.450.09 (Moderate)28.065.0
Oxetane 0.360.850.05 (Selective)> 50.0> 100.0

Analysis: While the oxetane analog matches the off-target safety of the azetidine, it lacks the basic nitrogen required for critical salt-bridge formations in many orthosteric pockets. The azetidine core provides the optimal balance: maintaining the essential basic amine while stripping away the lipophilic bulk that drives piperidine's promiscuity.

Experimental Protocols for Selectivity Assessment

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in controls to prevent false positives caused by assay interference or mechanism-based toxicity.

Protocol A: High-Throughput Kinase Selectivity Profiling (TR-FRET)

This workflow assesses the fragment's propensity for off-target kinase inhibition.

  • Reagent Preparation: Prepare the kinase panel in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Causality: Brij-35 prevents non-specific fragment aggregation, a common source of false promiscuity in FBDD.

  • ATP Sensitization: Set the ATP concentration strictly at the Km​ value for each specific kinase. Causality: Running the assay at Km​ sensitizes the system to competitive inhibitors while maintaining physiological relevance, preventing artificially inflated IC₅₀ values.

  • Compound Incubation: Dispense N-[3-(3-Azetidinyloxy)phenyl]acetamide at 1 µM and 10 µM. Pre-incubate the fragment with the kinase for 60 minutes before initiating the reaction with ATP. Causality: Pre-incubation allows for the equilibration of slow-binding kinetics, ensuring that transient off-target interactions are not falsely scored as selective hits.

  • Detection & Validation: Add the Europium-labeled anti-phospho antibody and APC tracer. Calculate the Z'-factor for each plate. The assay is only self-validated and accepted if Z′>0.6 .

Protocol B: CYP450 Isoform Selectivity & Time-Dependent Inhibition (LC-MS/MS)

This protocol evaluates metabolic off-target liabilities, specifically targeting CYP3A4, CYP2D6, and CYP2C9.

  • Microsomal Incubation: Incubate 10 µM of the fragment with Human Liver Microsomes (HLM, 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Shift Assay (TDI): Split the samples into two arms. Arm 1 receives the probe substrate (e.g., Midazolam for 3A4) simultaneously with the NADPH regenerating system. Arm 2 is pre-incubated with NADPH for 30 minutes before substrate addition. Causality: A significant shift in IC₅₀ in Arm 2 identifies Time-Dependent Inhibitors (mechanism-based inactivators). This ensures the azetidine ring is not forming reactive intermediate metabolites.

  • Quenching & Extraction: Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact probe substrate.

G A Fragment Library (Azetidine vs Piperidine) B TR-FRET Primary Screen (Target Kinase) A->B C Selectivity Profiling (Gini Coefficient) B->C D Orthogonal Validation (SPR / ITC) C->D E Off-Target Assessment (CYP450 & hERG) D->E F Lead Selection (High Fsp3 Candidates) E->F

Figure 2: FBDD triage workflow for assessing target and off-target selectivity of fragments.

Strategic Recommendations

When utilizing N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride in a drug development campaign:

  • Prioritize over Piperidines: Use this building block early in the hit-to-lead phase to establish a highly selective baseline. Attempting to engineer selectivity into a bulky, lipophilic piperidine hit later in the pipeline is statistically less successful.

  • Exploit the Exit Vector: The acetamide group provides an excellent synthetic handle for further functionalization. Use structure-based drug design (SBDD) to project this vector into solvent-exposed regions, further driving down LogP without disrupting the highly selective azetidine-pocket interaction.

References

  • Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery 15.9 (2016): 605-619. URL:[Link]

  • Bauer, M. R., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry 12.3 (2021): 448-471. URL:[Link]

  • Grygorenko, O. O., Volochnyuk, D. M., & Vashchenko, B. V. "Emerging building blocks for medicinal chemistry: recent synthetic advances." European Journal of Organic Chemistry 2021.46 (2021): 6478-6510. URL:[Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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